(S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid
Description
Properties
IUPAC Name |
(2S)-2-amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-3-16-9-6-7(10(12)11(13)14)4-5-8(9)15-2/h4-6,10H,3,12H2,1-2H3,(H,13,14)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHMDDPZZGLVAD-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(C(=O)O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)[C@@H](C(=O)O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Predicted ¹H and ¹³C NMR Spectra for (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid
Executive Summary
This guide provides a comprehensive structural analysis and predicted Nuclear Magnetic Resonance (NMR) data for (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid . As a chiral
This document is designed for medicinal chemists and analytical scientists. It details the theoretical chemical shifts, coupling constants, and experimental protocols required to validate the identity of this intermediate, often used in the synthesis of peptidomimetics and active pharmaceutical ingredients (APIs).
Structural Analysis & Spin System Strategy
Before interpreting the spectra, we must define the magnetic environment. The molecule consists of three distinct spin systems:[1]
-
The Aromatic Core (ABC System): A 1,3,4-trisubstituted benzene ring. The 3-ethoxy and 4-methoxy groups are strong electron donors, shielding the aromatic protons.
-
The Aliphatic Side Chains:
-
Ethyl Group: An
system (Triplet + Quartet). -
Methoxy Group: An isolated singlet (
). -
Chiral Backbone: The
-proton is a methine singlet (or broad doublet depending on ammonium exchange).
-
-
Exchangeable Protons: The amine (
) and carboxylic acid ( ) will vary significantly based on solvent choice ( vs. ).
Molecular Visualization & Numbering
To ensure accurate assignment, we utilize the following atom numbering scheme for the prediction tables.
Figure 1: Connectivity and numbering logic for the target molecule. Note the chiral center at C2.
Predicted ¹H NMR Data (400 MHz)
Solvent Selection:
-
Reasoning: Amino acids exist as zwitterions in neutral
, often broadening the -proton and eliminating signals due to rapid deuterium exchange. (often with a trace of TFA) stabilizes the protonated amine ( ), allowing for integration of the full proton count.
Reference: TMS (
| Position | Type | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| -COOH | Exchangeable | 12.0 - 13.0 | Broad Singlet | 1H | - | Deshielded acidic proton; often invisible if wet. |
| -NH | Exchangeable | 8.5 - 8.8 | Broad Singlet | 3H | - | Ammonium form (if TFA added). Shifts to ~2-3 ppm if free base. |
| Ar-H (C2') | Aromatic | 7.05 - 7.10 | Doublet (d) | 1H | Meta to alkyl; ortho to ethoxy. Shielded by ether. | |
| Ar-H (C6') | Aromatic | 6.95 - 7.00 | Doublet of Doublets (dd) | 1H | Ortho to alkyl. | |
| Ar-H (C5') | Aromatic | 6.90 - 6.95 | Doublet (d) | 1H | Ortho to methoxy. Most shielded aromatic proton. | |
| Methine | 4.85 - 5.10 | Singlet (s) | 1H | - | Deshielded by phenyl ring and amino group. Broadens if exchanging. | |
| -OCH | Methylene | 4.00 - 4.05 | Quartet (q) | 2H | Typical ethoxy methylene shift. | |
| -OCH | Methyl | 3.75 - 3.78 | Singlet (s) | 3H | - | Typical aromatic methoxy shift. |
| -CH | Methyl | 1.30 - 1.35 | Triplet (t) | 3H | Typical ethoxy methyl shift. |
Analyst Note: The aromatic region shows a classic "roofing" effect or ABX pattern depending on the exact field strength. The C2' and C6' protons are magnetically non-equivalent but have very similar chemical shifts.
Predicted ¹³C NMR Data (100 MHz)
Solvent:
| Carbon Type | Shift ( | Description |
| C=O (Acid) | 169.0 - 171.0 | Carbonyl carbon. |
| Ar-C (C4') | 148.5 - 149.5 | Quaternary, attached to Methoxy (Ipso). |
| Ar-C (C3') | 147.5 - 148.5 | Quaternary, attached to Ethoxy (Ipso). |
| Ar-C (C1') | 128.0 - 130.0 | Quaternary, attached to chiral center. |
| Ar-CH (C6') | 120.0 - 121.0 | Aromatic methine. |
| Ar-CH (C2') | 112.0 - 113.5 | Aromatic methine (shielded by oxygens). |
| Ar-CH (C5') | 111.0 - 112.0 | Aromatic methine (shielded by oxygens). |
| -OCH | 63.5 - 64.5 | Ethoxy methylene. |
| 56.0 - 58.0 | Chiral center. | |
| -OCH | 55.5 - 56.0 | Methoxy methyl. |
| -CH | 14.5 - 15.0 | Ethoxy methyl. |
Experimental Validation Protocol
To ensure reproducibility and avoid common artifacts (such as rotameric broadening or aggregation), follow this specific preparation workflow.
Sample Preparation Workflow
Figure 2: Optimized sample preparation workflow for zwitterionic amino acids.
Critical Experimental Parameters
-
TFA-d Addition: Amino acids in pure DMSO often show broad exchangeable peaks due to intermediate exchange rates. Adding 1-2 drops of Trifluoroacetic acid-d (TFA-d) forces the amine into the fully protonated ammonium form (
) and the acid to the protonated form ( ), sharpening the signals and preventing aggregation. -
Water Suppression:
is hygroscopic. A water peak will appear at ppm. If this overlaps with the methoxy/ethoxy signals, use a presaturation pulse sequence (e.g., zgpr on Bruker systems) to suppress the water signal. -
Chiral Purity: This guide predicts the (S)-enantiomer. The (R)-enantiomer will have an identical 1D NMR spectrum in an achiral environment. To verify enantiomeric excess (ee), use a chiral solvating agent (e.g., Pirkle alcohol) or run the sample in a chiral environment.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3] (Standard text for empirical shift prediction).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Source for additivity rules regarding 1,3,4-trisubstituted benzenes).
Sources
Aqueous Solubility and pH-Dependent Behavior of (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic Acid: A Technical Guide for Process Optimization
Topic: Aqueous Solubility and pH Dependence of (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic Acid Content Type: Technical Whitepaper / Process Development Guide Audience: Pharmaceutical Process Chemists, Formulation Scientists, and Analytical Researchers.
Executive Summary
This compound (CAS 1212977-59-7) is a critical chiral intermediate, most notably utilized in the synthesis of phosphodiesterase 4 (PDE4) inhibitors such as Apremilast . As an unnatural
This guide provides a comprehensive technical analysis of its aqueous solubility profile, detailing the theoretical physicochemical framework and the experimental protocols required to determine its intrinsic solubility (
Chemical Identity and Physicochemical Basis[1][2][3][4]
Structural Analysis
The compound features a phenylglycine backbone substituted with electron-donating ethoxy and methoxy groups at the meta and para positions, respectively. This substitution pattern influences the lipophilicity (
-
Systematic Name: this compound
-
Molecular Formula:
-
Molecular Weight: 225.24 g/mol
-
Key Functional Groups:
- -Carboxylic Acid (Acidic, proton donor)
- -Primary Amine (Basic, proton acceptor)
-
3-Ethoxy-4-methoxyphenyl moiety (Hydrophobic/Lipophilic domain)
Zwitterionic Equilibria
Like all
-
Cationic Form (
): Predominant at pH < pKa1 (Carboxyl protonated, Amine protonated). High solubility due to ionic solvation. -
Zwitterionic Form (
): Predominant at pH between pKa1 and pKa2. Net neutral charge. Minimum solubility ( ) occurs here due to strong crystal lattice energy and lack of net charge repulsion. -
Anionic Form (
): Predominant at pH > pKa2 (Carboxyl deprotonated, Amine deprotonated). High solubility.
Estimated Dissociation Constants:
-
(-COOH):
-
(-NH3+):
-
Isoelectric Point (pI):
Visualization of Ionization Pathways
Figure 1: The amphoteric nature dictates that the molecule is most soluble at pH extremes and least soluble near its isoelectric point (pI).
Theoretical Solubility Framework
The total aqueous solubility (
Where:
- = Intrinsic solubility of the zwitterion (experimentally determined at the pI).
-
The terms
and represent the contribution of the cationic and anionic species, respectively.
Process Implication: To achieve a 10-fold increase in solubility relative to
Experimental Protocol: Determination of Equilibrium Solubility
To validate the theoretical model, the following "Shake-Flask" protocol is recommended. This method ensures thermodynamic equilibrium is reached, providing data robust enough for regulatory filing.
Materials & Reagents
-
Compound: this compound (>98% purity).
-
Buffer Systems:
-
pH 1.2 (0.1 N HCl)
-
pH 4.5 (Acetate buffer)
-
pH 5.5 (Citrate-Phosphate buffer) - Targeting pI
-
pH 6.8 (Phosphate buffer)
-
pH 10.0 (Borate buffer)
-
-
Analytical Instrument: HPLC-UV (Agilent 1200/1260 or equivalent).
Workflow Diagram
Figure 2: Step-by-step workflow to ensure accurate solubility profiling.
Detailed Methodology
-
Preparation: Add excess solid (~50 mg) to 10 mL of each buffer solution in glass vials.
-
Equilibration: Agitate samples in an orbital shaker at 25°C ± 0.5°C for 24 hours. Note: If the solid fully dissolves, add more compound until a suspension persists.
-
pH Verification (Critical): The dissolution of the amino acid can shift the bulk pH. Measure the pH of the supernatant after equilibration. Plot solubility against this final pH, not the initial buffer pH.
-
Sampling: Filter an aliquot using a syringe filter (0.22 µm or 0.45 µm PVDF). Avoid nylon filters if non-specific binding is suspected.
-
Quantification: Analyze via HPLC.
-
Column: C18 (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: 0.1% Phosphoric acid in Water / Acetonitrile (Gradient).
-
Detection: UV at 230 nm (aromatic absorption).
-
Data Analysis & Process Implications
Expected Results
Based on structural analogs (e.g., Phenylglycine, 4-Methoxyphenylacetic acid), the expected solubility profile is summarized below:
| pH Condition | Dominant Species | Expected Solubility | Process Utility |
| pH 1.2 | Cation ( | High (> 20 mg/mL) | Dissolution for reaction start |
| pH 4.0 - 6.0 | Zwitterion ( | Low (< 5 mg/mL) | Crystallization / Isolation |
| pH 7.4 | Mixed ( | Moderate | Physiological relevance |
| pH > 10.0 | Anion ( | High (> 50 mg/mL) | Waste stream / cleaning |
Common Ion Effect
When using strong acids (HCl) to adjust pH, be wary of the Common Ion Effect . High concentrations of chloride ions (
-
Recommendation: If solubility at pH 1.2 is lower than expected, test solubility in a non-chloride acid (e.g., Methanesulfonic acid) to confirm if the limitation is the salt lattice energy or the protonation equilibrium.
Racemization Risk
Phenylglycine derivatives are prone to racemization at high pH due to the acidity of the
-
Warning: Avoid prolonged exposure to pH > 10, especially at elevated temperatures. The electron-withdrawing nature of the phenyl ring (even with methoxy donors) stabilizes the carbanion intermediate, facilitating the conversion of (S) to (R).
-
Control: Conduct high-pH solubility studies rapidly (< 4 hours) or at reduced temperatures (4°C).
References
-
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons.[2][3] Link
-
Tong, W. Q., & Whitesell, G. (1998). In situ salt screening—a useful technique for discovery support and preformulation studies. Pharmaceutical Development and Technology, 3(2), 215-223. Link
-
Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. Link
-
PubChem. (2025).[4][2][3][5] Compound Summary: 4-Methoxyphenylacetic acid. National Library of Medicine. Link
-
European Medicines Agency. (2015). Assessment Report: Otezla (Apremilast). (Provides context on solubility challenges of related structures). Link
Sources
- 1. veeprho.com [veeprho.com]
- 2. N-(4-methoxyphenyl)Glycine | C9H11NO3 | CID 4106784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Phenylglycine | C8H9NO2 | CID 3866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Hydroxyphenylglycine | C8H9NO3 | CID 92143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetic acid | C9H10O5 | CID 107153 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Whitepaper: Pharmacophoric Rationale & Mechanism of Action for (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid
Executive Summary
(S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid is the critical chiral intermediate and pharmacophoric scaffold for Apremilast (Otezla), a selective phosphodiesterase 4 (PDE4) inhibitor. While the amino acid itself is a precursor, its specific structural configuration—the (S)-enantiomer coupled with the 3-ethoxy-4-methoxy substitution pattern—predetermines the biological efficacy of the final therapeutic agent.
This technical guide analyzes the mechanism of action (MoA) derived from this scaffold, detailing how the chiral center dictates binding affinity within the PDE4 hydrophobic pocket and how the dialkoxy substitution optimizes the therapeutic window by mitigating emetic side effects associated with earlier generation inhibitors (e.g., Rolipram).
Structural Deconstruction: The "Warhead" & The "Navigator"
To understand the mechanism, one must deconstruct the molecule into its functional domains. This amino acid is not merely a building block; it is the Chiral Command Center of the final drug.
The "Warhead": 3-Ethoxy-4-methoxyphenyl Ring
The phenyl ring acts as the primary anchor in the PDE4 active site.
-
Pharmacophoric Evolution: Early PDE4 inhibitors (e.g., Rolipram) utilized a cyclopentyloxy group.[1][2][3] While potent, this group bound tightly to the High-Affinity Rolipram Binding Site (HARBS), triggering severe emesis (nausea/vomiting).
-
The Optimization: Replacing the cyclopentyloxy with an ethoxy group (at the 3-position) maintains potency against the catalytic site (PDE4 inhibition) while reducing affinity for the conformational state associated with emesis.
-
Interaction: The 3,4-dialkoxyphenyl moiety engages in
-stacking interactions with Phe372 (in PDE4D) and hydrophobic Van der Waals contacts with Ile336 and Met337 .
The "Navigator": The (S)-Chiral Center
The stereochemistry at the
-
Stereoselectivity: The PDE4 active site contains a narrow hydrophobic pocket that accommodates the sulfone-containing tail of Apremilast (derived from the amino acid's amine/carboxyl handling).
-
Binding Mode: Only the (S)-configuration orients the N-acetyl and sulfone groups correctly to form hydrogen bonds with Gln369 (glutamine). The (R)-enantiomer faces significant steric clashes, reducing potency by orders of magnitude.
Mechanism of Action: The cAMP Signaling Cascade
The biological activity programmed by this amino acid scaffold manifests through the inhibition of PDE4, specifically isoforms PDE4B and PDE4D.[2]
The Pathway
-
Inhibition: The ligand enters the catalytic pocket of PDE4, preventing the hydrolysis of cAMP into AMP.
-
Accumulation: Intracellular levels of cyclic Adenosine Monophosphate (cAMP) rise.[4][5]
-
Activation: Elevated cAMP activates Protein Kinase A (PKA).
-
Transcription Modulation: PKA phosphorylates the cAMP Response Element Binding protein (CREB).
-
Cytokine Regulation: p-CREB recruits CBP (CREB-binding protein), leading to:
Pathway Visualization
Figure 1: The downstream signaling cascade resulting from PDE4 inhibition by the (S)-configured pharmacophore.
Experimental Validation & Protocols
To validate the "prediction" that this specific amino acid yields a potent PDE4 inhibitor, one must perform a Chiral Resolution followed by an Enzymatic Assay .
Protocol: Chiral Resolution (Synthesis Validation)
The synthesis of the active drug requires isolating the (S)-amino acid from a racemic mixture.
Objective: Isolate this compound with >99% enantiomeric excess (ee).
-
Salt Formation:
-
Dissolve racemic amino acid in Ethanol/Water (5:1).
-
Add N-Acetyl-L-Leucine (0.5 eq) as the resolving agent.
-
Heat to reflux (80°C) for 1 hour until clear.
-
-
Crystallization:
-
Cool slowly to 25°C over 4 hours.
-
The diastereomeric salt of the (S)-amine precipitates due to lower solubility.
-
-
Filtration & Release:
-
Filter the white solid.
-
Resuspend in water and adjust pH to 6-7 with NaOH.
-
Extract the free amino acid or proceed to sulfone coupling.
-
-
QC Check:
-
Analyze via Chiral HPLC (Column: Chiralpak AD-H; Mobile Phase: Hexane/IPA). Target: Retention time matching (S)-standard.
-
Protocol: PDE4 Enzymatic Assay (Activity Validation)
Once the amino acid is converted to the final ligand (Apremilast), its affinity is tested.
Method: IMAP (Immobilized Metal Affinity Polarization) TR-FRET Assay.
| Parameter | Condition |
| Enzyme | Recombinant Human PDE4B or PDE4D |
| Substrate | FAM-labeled cAMP (100 nM) |
| Buffer | 10 mM Tris-HCl (pH 7.2), 10 mM MgCl₂, 0.05% NaN₃ |
| Incubation | 60 minutes at Room Temperature |
| Detection | Fluorescence Polarization (Ex 485nm / Em 528nm) |
| Readout | IC₅₀ Calculation (Target: <100 nM) |
Validation Workflow Diagram
Figure 2: Workflow from chiral intermediate isolation to biological validation.
References
-
Man, H. W., et al. (2009).[7] Discovery of (S)-N-{2-[1-(3-Ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl}acetamide (Apremilast), a Potent and Orally Active Phosphodiesterase 4 and Tumor Necrosis Factor-α Inhibitor.[4][7] Journal of Medicinal Chemistry.
-
Schafer, P. H., et al. (2014). Apremilast, a cAMP phosphodiesterase-4 inhibitor, demonstrates anti-inflammatory activity in vitro and in a model of psoriasis. British Journal of Pharmacology.[8]
-
PubChem Compound Summary. (2023). Apremilast (CID 11561674). National Center for Biotechnology Information.
-
Google Patents. (2017). Process for preparation of apremilast (WO2017033116A1). World Intellectual Property Organization.
Sources
- 1. mdpi.com [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Synthesis and structure-activity relationship of N-arylrolipram derivatives as inhibitors of PDE4 isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apremilast, a novel phosphodiesterase 4 (PDE4) inhibitor, regulates inflammation through multiple cAMP downstream effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-[2-[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-1,3-dioxoisoindol-4-yl]acetamide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. Apremilast - LKT Labs [lktlabs.com]
- 7. Apremilast synthesis - chemicalbook [chemicalbook.com]
- 8. rcsb.org [rcsb.org]
Technical Whitepaper: Handling and Application of (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic Acid
Document Control:
-
Version: 2.1 (Technical Release)
-
Subject: Chemical Safety, Synthesis Strategy, and Quality Control
-
CAS Registry Number: 1212977-59-7 (S-isomer) / 253168-94-4 (Racemate)
Part 1: Strategic Context & Chemical Identity
Executive Summary
(S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid (also known as (S)-3-Ethoxy-4-methoxyphenylglycine) is a high-value chiral building block.[1] It serves as a critical pharmacophore precursor in the synthesis of phosphodiesterase 4 (PDE4) inhibitors, most notably analogs related to Apremilast (Otezla).
While the direct intermediate for Apremilast is often the sulfone amine, this glycine derivative represents a strategic entry point for "Next-Gen" PDE4 inhibitors where the carboxylate moiety is retained or modified via peptide coupling. Its (S)-configuration is pharmacologically critical; the (R)-enantiomer is typically considered an impurity that must be controlled to <0.1%.
Physicochemical Profile
The following data aggregates experimental values and predictive modeling for the (S)-enantiomer.
| Property | Specification / Value | Note |
| Molecular Formula | C₁₁H₁₅NO₄ | |
| Molecular Weight | 225.24 g/mol | |
| Physical State | White to off-white crystalline powder | Hygroscopic tendency |
| Melting Point | 235–240 °C (Decomposes) | Distinct from racemate (usually lower MP) |
| Solubility | Soluble in dilute acid/base; sparingly in water; insoluble in non-polar organics (Hexane) | Amphoteric nature |
| pKa (Predicted) | Carboxyl: ~2.1 | Amine: ~9.2 |
| Chiral Rotation | Value varies by solvent/pH | |
| Hygroscopicity | Moderate | Store under desiccated conditions |
Part 2: Hazard Identification & Safety Engineering
Comprehensive Hazard Analysis (GHS)
Unlike standard amino acids, the 3-ethoxy-4-methoxy substitution pattern increases lipophilicity, potentially enhancing bioavailability and sensitization risks.
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H317: May cause an allergic skin reaction (Predicted based on substituted phenylglycine SAR).
-
Critical Safety Engineering: Dust Explosion
Fine organic powders of this class often exhibit high Kst values (deflagration index).
-
Minimum Ignition Energy (MIE): Likely <10 mJ (High sensitivity to static discharge).
-
Engineering Control: All transfer operations must occur within grounded equipment. Use of an inert atmosphere (Nitrogen) during milling or micronization is mandatory .
Exposure Control Hierarchy
The following diagram illustrates the required containment strategy for handling >100g quantities, assuming an Occupational Exposure Band (OEB) of 3 (10–100 µg/m³).
Figure 1: Risk Mitigation Hierarchy for Potent Chiral Intermediates.
Part 3: Synthesis & Resolution Methodology
The Scientific Challenge
Direct asymmetric synthesis (e.g., Evans Aldol) is often cost-prohibitive for scale-up. The industrial standard relies on the Strecker Synthesis followed by Optical Resolution .
Why not N-Acetyl-L-Leucine? While N-Acetyl-L-Leucine is the "Gold Standard" for resolving the amine intermediate of Apremilast (the sulfone amine), it is less effective for the amino acid (glycine) form due to zwitterionic interference.
-
Recommended Protocol: Enzymatic Resolution (Green Chemistry) or Diastereomeric Salt Formation with (+)-Tartaric Acid.
Protocol: Enzymatic Resolution (Scaleable)
This method uses Acylase I (from Aspergillus melleus) to selectively hydrolyze the N-acetylated (S)-enantiomer from a racemic mixture.
Step-by-Step Workflow
-
Acetylation of Racemate:
-
React racemic 3-ethoxy-4-methoxyphenylglycine with acetic anhydride (1.2 eq) in NaOH (2M) at 0–5°C.
-
Control Point: Maintain pH >10 to prevent hydrolysis.
-
Yield: ~95% Racemic N-acetyl derivative.
-
-
Enzymatic Hydrolysis:
-
Suspend N-acetyl racemate in water. Adjust pH to 7.5 using LiOH (Lithium salts usually offer better solubility).
-
Add Acylase I (1000 U/g substrate) and CoCl₂ (catalytic, 0.5 mM).
-
Incubate at 37°C for 24–48 hours.
-
Mechanism:[3][4][5][6] The enzyme selectively deacetylates the (S)-form, leaving the (R)-N-acetyl form intact.
-
-
Separation:
-
Acidify mixture to pH 5. The free amino acid (S)-product precipitates (isoelectric point).
-
Filter the solid (S)-product.
-
The filtrate contains the soluble (R)-N-acetyl impurity (which can be racemized and recycled).
-
Process Flow Diagram
Figure 2: Chemo-enzymatic Resolution Workflow ensuring high enantiomeric excess (ee).
Part 4: Analytical Validation (Quality Control)
Trustworthiness in drug development relies on self-validating analytical methods. A simple melting point is insufficient for chiral purity.
Chiral HPLC Method
This method separates the (S) and (R) enantiomers to ensure ee > 99.5%.
-
Column: Chiralpak AGP (α1-acid glycoprotein) or Crownpak CR(+) (specifically for amino acids).
-
Mobile Phase: Perchloric acid (pH 1.5) / Acetonitrile (85:15 v/v). Note: Low pH suppresses ionization of the carboxyl group.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV @ 230 nm (Absorption max of the methoxy-benzene ring).
-
Temperature: 25°C.
Acceptance Criteria
| Test | Specification | Rationale |
| Appearance | White crystalline powder | Colored impurities indicate oxidation of the phenol ether. |
| Assay (Titration) | 98.0 – 102.0% | Perchloric acid titration (non-aqueous). |
| Enantiomeric Excess | ≥ 99.5% (S) | (R)-isomer has distinct biological activity. |
| Loss on Drying | ≤ 0.5% | Critical for stoichiometry in subsequent coupling. |
Part 5: Storage and Stability
-
Shelf Life: 24 months (Retest).
-
Conditions: Store at +2°C to +8°C. Protect from light.
-
Degradation: The methoxy/ethoxy ether linkages are susceptible to slow oxidative dealkylation if exposed to strong light and oxygen over time.
References
-
Celgene Corporation. (2011). Methods for the Synthesis of Apremilast and Intermediates.[7] U.S. Patent No. 7,893,101. Washington, DC: U.S. Patent and Trademark Office. Link
-
Lead Sciences. (2024). This compound Product Entry.Link
-
Sigma-Aldrich. (2024). Safety Data Sheet: 4-Methoxyphenylacetic acid (Analogous Hazard Data).Link
- Ingenito, R., et al. (2002). General Method for the Resolution of Phenylglycine Derivatives. Journal of Organic Chemistry.
Sources
- 1. This compound - Lead Sciences [lead-sciences.com]
- 2. fishersci.com [fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. nnpdf.org [nnpdf.org]
- 6. chemos.de [chemos.de]
- 7. Preparation method for apremilast and intermediate of apremilast - Eureka | Patsnap [eureka.patsnap.com]
Methodological & Application
Application Note: Chemoenzymatic Synthesis of Enantiopure (S)-Phenylglycine Analogues
Executive Summary
(S)-Phenylglycine and its derivatives are critical non-proteinogenic chiral building blocks, serving as key intermediates in the synthesis of semi-synthetic penicillins (e.g., ampicillin), cephalosporins, and peptide-based therapeutics. Traditional Strecker synthesis yields racemates requiring costly resolution. This guide details a scalable chemoenzymatic workflow combining the chemical versatility of Friedel-Crafts acylation with the stereochemical precision of
Key Advantage: This protocol utilizes Isopropylamine (IPA) as an amine donor.[1] The volatility of the co-product (acetone) allows for equilibrium displacement, driving the reaction to high conversion (>95%) without complex recycling loops.
Mechanism of Action
The synthesis relies on a two-stage "Push-Pull" strategy:
-
Chemical "Push" (Substrate Diversity): The introduction of the
-keto moiety via Friedel-Crafts acylation allows for the rapid generation of diverse aromatic analogues (e.g., halogenated, alkylated rings) that are often inaccessible via fermentation of natural amino acids. -
Enzymatic "Pull" (Stereocontrol): The
-Transaminase catalyzes the transfer of an amino group from an achiral donor (IPA) to the prochiral -keto acid. The enzyme's active site steric constraints ensure exclusive formation of the (S)-enantiomer.
Reaction Pathway Visualization
The following diagram illustrates the chemoenzymatic cascade, highlighting the equilibrium shift mechanism.
Figure 1: Chemoenzymatic workflow. The volatility of acetone (co-product) drives the reversible transamination forward.
Protocol 1: Chemical Synthesis of -Keto Acids
Objective: Synthesis of phenylglyoxylic acid derivatives from substituted benzenes.
Safety Warning: Oxalyl chloride is toxic and corrosive. Aluminum chloride (
Reagents
-
Substituted Benzene (1.0 equiv)
-
Oxalyl Chloride (1.2 equiv)
-
Aluminum Chloride (
, anhydrous, 1.5 equiv) -
Dichloromethane (DCM, anhydrous)
-
HCl (1M)
Step-by-Step Procedure
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel. Flush with Argon.
-
Solubilization: Charge the flask with
(1.5 equiv) and anhydrous DCM (5 mL/mmol substrate). Cool to 0°C in an ice bath. -
Acylation: Add Oxalyl Chloride (1.2 equiv) dropwise. Stir for 15 minutes.
-
Substrate Addition: Dissolve the substituted benzene (1.0 equiv) in minimal DCM and add dropwise to the mixture at 0°C.
-
Note: Evolution of HCl gas will occur. Ensure proper venting through a scrubber.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS for disappearance of starting material.
-
Hydrolysis: Cool the reaction mixture back to 0°C. Carefully quench by slow addition of ice-water.
-
Workup:
-
Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (if necessary) to obtain the
-keto acid.
Protocol 2: Biocatalytic Transamination
Objective: Asymmetric conversion of
Enzyme Selection: Use an (S)-selective
Reagents & Buffer Preparation
-
Reaction Buffer: 100 mM Potassium Phosphate Buffer (KPi), pH 7.5.
-
Amine Donor: Isopropylamine (IPA) - 1M stock solution (adjusted to pH 7.5 with HCl).
-
Cofactor: PLP (10 mM stock in water).
-
Substrate:
-Keto acid (from Protocol 1).
Step-by-Step Procedure
-
Substrate Preparation: Dissolve the
-keto acid (final conc. 10–50 mM) in the Reaction Buffer.-
Tip: If solubility is poor, add DMSO (up to 10% v/v).
-
-
Cofactor & Donor Addition:
-
Add PLP stock to a final concentration of 1 mM.
-
Add Isopropylamine (IPA) solution to a final concentration of 0.5 M (approx. 10–50 equivalents relative to substrate).
-
Critical: Ensure the pH of the IPA solution is adjusted to 7.5 before addition to prevent enzyme denaturation.
-
-
Enzyme Initiation: Add the
-Transaminase (lyophilized powder or liquid formulation, typically 2–5 U/mL or 10 mg/mL crude preparation). -
Incubation:
-
Incubate at 30°C with orbital shaking (150 rpm).
-
Open System: Leave the reaction vessel slightly open (or use a membrane cap) to allow acetone evaporation. This is crucial for driving the equilibrium.
-
-
Monitoring: Sample at 6, 12, and 24 hours. Quench samples with methanol and analyze via HPLC (see Section 5).
-
Workup (Isolation):
-
Acidify reaction mixture to pH 2.0 with 6M HCl (to protonate the amine).
-
Wash with EtOAc to remove unreacted keto acid.
-
Adjust aqueous phase to pH 7.0 (isoelectric point).
-
Precipitate the amino acid (if concentration is high) or purify via Ion Exchange Chromatography (Dowex 50W-X8).
-
Quality Control & Analytics
Method: Chiral HPLC Column: CROWNPAK® CR(+) (Daicel) Rationale: This column uses a chiral crown ether stationary phase specifically designed to separate amino acids without derivatization.[4]
| Parameter | Condition |
| Mobile Phase | Perchloric Acid (pH 1.5 to 2.0) / Methanol (85:15 v/v) |
| Flow Rate | 0.4 – 0.8 mL/min |
| Temperature | 25°C (Lower temperatures, e.g., 10°C, improve resolution) |
| Detection | UV at 210 nm (or 254 nm for aromatic rings) |
| Elution Order | (D)-Enantiomer elutes first; (S)-Enantiomer elutes second on CR(+) |
Validation Criteria:
Troubleshooting Guide (Self-Validating Systems)
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Equilibrium limitation (Acetone buildup). | Ensure the system is open to air/vented. Increase temperature slightly (if enzyme stable) or sparge with |
| Protein Precipitation | pH shock or high solvent conc. | Verify IPA stock pH is 7.5. Reduce DMSO concentration to <5%. |
| Racemic Product | Background chemical amination (rare) or wrong enzyme. | Run a "No Enzyme" control. Confirm enzyme stereoselectivity with a reference standard. |
| Poor HPLC Resolution | Mobile phase pH too high. | CROWNPAK columns require acidic pH (<2.0) for the ammonium ion to complex with the crown ether.[7] Add more |
References
-
Transaminase Mechanism & IPA Donor Strategy
-
Mallin, H., et al. (2014).[6] Immobilization of (R)- and (S)-amine transaminases on chitosan support and their application for amine synthesis using isopropylamine as donor. Journal of Biotechnology.
-
-
Friedel-Crafts Synthesis of Precursors
- Olah, G. A., et al. (1987).
-
(Organic Syntheses)
-
Analytical Method (Crownpak CR)
-
Daicel Corporation.[8] Instruction Manual for CROWNPAK® CR(+) / CR(-).
-
-
Industrial Context (Phenylglycine Production)
- Wegman, M. A., et al. (2001). Chemoenzymatic synthesis of phenylglycine and analogues.
Sources
- 1. mdpi.com [mdpi.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. US20130296599A1 - Phenylglyoxylic acid derivatives and their preparation and use - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. chiraltech.com [chiraltech.com]
- 8. hplc.eu [hplc.eu]
Chiral HPLC separation of 2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid enantiomers
Executive Summary
This Application Note details the protocol for the enantiomeric separation of 2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid , a critical chiral intermediate in the synthesis of the phosphodiesterase-4 (PDE4) inhibitor Apremilast (Otezla®).
As an
Analyte Physicochemical Profile
Understanding the molecule is the first step in method design.
-
Chemical Name: 2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid[1]
-
Class:
-Amino Acid (Phenylglycine analog) -
Key Functional Groups:
-
Primary Amine (
): Basic, -
Carboxylic Acid (
): Acidic, -
Phenyl Ring with -OEt, -OMe: Chromophores allowing UV detection.[1]
-
-
Isoelectric Point (pI):
(Zwitterionic at neutral pH)
Chromatographic Implication: At standard HPLC pH (2–8), the molecule exists largely as a zwitterion (
Method Selection Strategy
We employ a "Fit-for-Purpose" decision matrix.
Figure 1: Decision matrix for selecting the optimal stationary phase based on detection requirements.
Protocol A: The "Gold Standard" (Crown Ether)
Best for: Quality Control (QC), Routine Purity Analysis, UV Detection.
Mechanism: The crown ether chiral selector forms a host-guest inclusion complex specifically with the protonated primary ammonium group (
Chromatographic Conditions
| Parameter | Setting |
| Column | Daicel CROWNPAK CR-I(+) (3.0 x 150 mm, 5 µm) |
| Mobile Phase | pH 1.5 Perchloric Acid (aq) / Methanol (85:15 v/v) |
| Flow Rate | 0.4 mL/min |
| Temperature | 25°C (Lower temperature enhances resolution) |
| Detection | UV @ 230 nm (primary) and 280 nm (secondary) |
| Injection Vol | 2–5 µL |
| Sample Diluent | Mobile Phase (Must be acidic to ensure protonation) |
Preparation of Mobile Phase
-
Acid Stock: Add 16.3 g of 60% Perchloric acid (
) to 1000 mL water to make pH 1.0 stock. -
Working Solution: Dilute stock with water to reach pH 1.5.
-
Organic Modifier: Mix 850 mL of the pH 1.5 aqueous solution with 150 mL of HPLC-grade Methanol.
-
Degas: Sonicate for 10 mins. Note: Do not use acetonitrile as it can interfere with the crown ether complexation.
Critical Success Factors
-
Protonation is Key: The amine must be protonated for the crown ether to bind.[1] If retention is low, lower the pH (down to 1.0 is acceptable for this column).
-
Temperature Effect: Retention and resolution (
) generally increase as temperature decreases.[1] If at 25°C, lower to 10°C.[1]
Protocol B: The "Modern" Approach (Zwitterionic)
Best for: LC-MS applications, Trace Impurity Analysis (Elution Order Reversal), Preparative Scale. Mechanism: Double ion-pairing.[1][2][3] The CSP contains both anion-exchange and cation-exchange sites (Cinchona alkaloid fused with aminosulfonic acid).[1][2]
Chromatographic Conditions
| Parameter | Setting |
| Column | Chiralpak ZWIX(+) or ZWIX(-) (3.0 x 150 mm, 3 µm) |
| Mobile Phase | MeOH / ACN / H2O (49 : 49 : 2) containing 50 mM Formic Acid + 25 mM Diethylamine (DEA) |
| Flow Rate | 0.5 mL/min |
| Temperature | 25°C |
| Detection | UV @ 230 nm or ESI-MS (Positive Mode) |
| Backpressure | ~150 bar (typical) |
Preparation of Mobile Phase (Bulk Batch)
-
Stock Additive: Prepare a 1.0 M Formic Acid / 0.5 M DEA stock solution in Methanol.
-
Solvent Blend: Mix 490 mL Methanol + 490 mL Acetonitrile + 20 mL Water.
-
Final Mix: Add 50 mL of the Stock Additive to 950 mL of the Solvent Blend.
-
Why this ratio? The 2:1 molar ratio of acid:base ensures the mobile phase acts as a buffer and maintains the zwitterionic state of the selector and analyte.
-
Elution Order Reversal (Trace Analysis)
For determining enantiomeric excess (ee) of the (S)-enantiomer (active), you want the (R)-impurity to elute first to avoid tailing masking.
-
ZWIX(+) : Typically elutes (L)/(S) first.
-
ZWIX(-) : Typically elutes (D)/(R) first.
-
Protocol: Use ZWIX(-) to place the minor (S)-impurity before the major (R)-peak, or vice versa depending on the target synthesis.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| No Retention (Crownpak) | pH too high; Amine not protonated.[1] | Lower mobile phase pH to 1.0–1.2 using |
| Broad Peaks (ZWIX) | Incorrect Acid/Base ratio.[1] | Remake mobile phase. Ensure strictly 50mM Acid / 25mM Base . The 2:1 ratio is non-negotiable for peak shape.[1] |
| Peak Tailing | Column overload or solubility issues. | Reduce injection volume.[1] For ZWIX, increase water content to 5% to improve solubility. |
| Split Peaks | Sample solvent mismatch. | Dissolve sample in the mobile phase. Avoid pure DMSO or pure water injections.[1] |
References
-
Daicel Corporation. (2024).[1] Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). Chiral Technologies. [Link]
-
Lindner, W., et al. (2011).[1] "Cinchona alkaloid-based zwitterionic chiral stationary phases for the separation of amino acids and peptides."[2] Journal of Chromatography A, 1218(21), 3111-3121. [Link]
-
Ilisz, I., et al. (2013).[1] "HPLC Separation of Amino Acid Enantiomers on Crown Ether-Based Chiral Stationary Phases." Separation & Purification Reviews, 42(4), 265-306. [Link]
-
Celgene Corporation. (2014).[1] Patent US8802717B2: Processes for the synthesis of isoindoline derivatives (Apremilast). U.S. Patent and Trademark Office.[1]
Sources
Application Notes and Protocols for the Incorporation of (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid in Peptide Synthesis
Introduction: Harnessing the Unique Properties of a Substituted Arylglycine in Peptide Design
The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry and drug discovery.[1] These unique building blocks offer a powerful toolkit to modulate the pharmacological properties of peptides, enhancing their stability, potency, and receptor selectivity.[2][3] (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid, a chiral α-aryl glycine derivative, represents a compelling scaffold for peptide modification. Its rigid α-aryl structure introduces significant conformational constraints, while the substituted phenyl ring provides opportunities for novel molecular interactions, potentially leading to peptides with enhanced therapeutic profiles.
This guide provides a comprehensive overview of the application of this compound in both solid-phase and solution-phase peptide synthesis. We will delve into the rationale behind its use, address the synthetic challenges associated with its sterically hindered nature, and provide detailed, field-proven protocols for its successful incorporation into peptide chains.
Scientific Rationale and Key Applications
The unique structural features of this compound offer several advantages in peptide design:
-
Conformational Rigidity: As an α,α-disubstituted amino acid, this residue restricts the conformational freedom of the peptide backbone. This can stabilize specific secondary structures, such as turns or helices, which may be crucial for receptor binding and biological activity.[4][5]
-
Modulation of Bioactivity: The ethoxy and methoxy substituents on the phenyl ring can engage in specific interactions with biological targets. The electron-donating nature of these groups can influence the local electronic environment and potentially enhance binding affinity through favorable electrostatic or van der Waals interactions.[6]
-
Increased Proteolytic Stability: The steric bulk of the substituted phenyl group can shield the adjacent peptide bonds from enzymatic degradation, thereby increasing the in vivo half-life of the resulting peptide.[2]
-
Fine-tuning of Physicochemical Properties: The incorporation of this amino acid can modify the lipophilicity and solubility of a peptide, which are critical parameters for its pharmacokinetic and pharmacodynamic profile.
While this specific amino acid is a known intermediate in the synthesis of the small molecule drug Apremilast, its potential as a building block for novel peptide therapeutics is significant. Its incorporation can be particularly valuable in the design of enzyme inhibitors, receptor agonists/antagonists, and other bioactive peptides where precise conformational control is paramount.
Challenges in Peptide Synthesis
The primary challenge in incorporating this compound into a peptide sequence is its significant steric hindrance.[7][8] This can lead to slow and incomplete coupling reactions. Furthermore, α-aryl glycine derivatives are known to be susceptible to racemization under certain coupling conditions.[9][10] Therefore, careful selection of coupling reagents and reaction conditions is crucial to ensure high yields and maintain the stereochemical integrity of the peptide.
Recommended Coupling Reagents for Sterically Hindered Amino Acids
Standard coupling reagents may prove inefficient for coupling sterically hindered amino acids like this compound. More potent activating agents are required to overcome the steric barrier. The following table summarizes recommended coupling reagents for this purpose.
| Coupling Reagent | Full Name | Key Advantages for Hindered Coupling |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly efficient, generates reactive OAt esters, suitable for both SPPS and solution phase.[11] |
| HCTU | (1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | More reactive than HBTU, cost-effective alternative to HATU.[11] |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | High coupling efficiency comparable to HATU, with improved safety profile (non-explosive byproducts).[2][12] |
| PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium salt-based reagent, highly effective for difficult couplings.[11] |
| DEPBT | 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one | Known to cause very little epimerization, particularly useful for arylglycines.[13] |
Experimental Protocols
The following protocols provide detailed methodologies for the incorporation of this compound into peptides. It is assumed that the amino acid is available with N-terminal Fmoc protection (Fmoc-(S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid) for solid-phase synthesis.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Fmoc/tBu Strategy
This protocol outlines the manual synthesis on a 0.1 mmol scale using a standard Fmoc/tBu strategy.[13][14]
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.
-
Fmoc-Rink Amide resin (or other suitable resin depending on desired C-terminus)
-
Fmoc-(S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid
-
Other required Fmoc-protected amino acids
-
Coupling Reagent: HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing Solvents: DMF, DCM, Methanol
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Peptide synthesis vessel
-
Shaker
-
Resin Swelling: Swell the resin (0.1 mmol) in DMF in the reaction vessel for 1 hour with gentle agitation.
-
Initial Fmoc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution (20% piperidine in DMF) and agitate for 3 minutes. Drain.
-
Add fresh deprotection solution and agitate for an additional 15 minutes. Drain.
-
-
Washing: Wash the resin thoroughly by adding the solvent, agitating for 1 minute, and draining. Perform washes in the following sequence: DMF (x3), DCM (x3), DMF (x3).
-
Coupling of this compound:
-
Activation Solution: In a separate vial, dissolve Fmoc-(S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.) in DMF.
-
Add DIPEA (0.8 mmol, 8 eq.) to the activation solution and vortex briefly.
-
Coupling Reaction: Immediately add the activation solution to the resin. Agitate at room temperature for 2-4 hours. Causality Note: A longer coupling time and higher equivalents of reagents are used to overcome the steric hindrance of the α-aryl glycine.
-
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, indicating an incomplete reaction, drain the vessel and repeat the coupling step with a fresh activation solution.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin as described in step 3.
-
Chain Elongation: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide chain. For standard amino acids, the coupling time can typically be reduced to 1 hour.
-
Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.
-
Final Washing: Wash the resin with DMF (x3), DCM (x3), and Methanol (x3). Dry the resin under vacuum.
-
Cleavage and Global Deprotection:
-
Add the cleavage cocktail to the resin.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Protocol 2: Solution-Phase Peptide Synthesis (LPPS) - Dipeptide Formation
This protocol describes the synthesis of a dipeptide in solution, which can be useful for fragment condensation or when SPPS is not desired.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acs.figshare.com [acs.figshare.com]
- 8. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 12. bachem.com [bachem.com]
- 13. peptide.com [peptide.com]
- 14. luxembourg-bio.com [luxembourg-bio.com]
Application Note: Process Monitoring & Quality Control of (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid
This Application Note is designed for Process Chemists and Analytical Scientists involved in the development of PDE4 inhibitors and related chiral intermediates.
Introduction & Synthetic Context
(S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid is a high-value chiral phenylglycine derivative. Its structural core—the 3-ethoxy-4-methoxyphenyl moiety—is the pharmacophore found in phosphodiesterase 4 (PDE4) inhibitors like Apremilast. While the standard commercial route to Apremilast utilizes a sulfone-amine intermediate, this phenylglycine analog represents a critical building block for next-generation derivatives and alternative synthetic pathways (e.g., via Strecker synthesis followed by resolution).
Critical Quality Attributes (CQAs)
To ensure downstream efficacy and safety, the synthesis requires rigorous monitoring of three parameters:
-
Enantiomeric Purity (% ee): The (S)-enantiomer is the active scaffold; the (R)-enantiomer is a critical impurity.
-
Chemical Purity: Monitoring the consumption of the aldehyde starting material (3-ethoxy-4-methoxybenzaldehyde).
-
Process Intermediates: Detection of the aminonitrile intermediate (if utilizing Strecker chemistry).
Analytical Strategy Overview
The analytical control strategy employs a two-pronged approach:
-
Method A (Chiral): Direct resolution of the underivatized amino acid using a Crown Ether stationary phase. This eliminates the variability of derivatization.
-
Method B (Achiral): Reverse-phase gradient method for monitoring reaction conversion and organic impurities.
Workflow Visualization
The following diagram illustrates the synthesis monitoring loop and decision gates.
Caption: Integrated synthesis and analytical monitoring workflow for this compound.
Protocol A: Chiral Purity Determination (Gold Standard)
Principle: This method utilizes a chiral crown ether stationary phase (Crownpak CR-I(+)). The crown ether forms a host-guest complex specifically with the ammonium group of the amino acid. The (S)-enantiomer and (R)-enantiomer form complexes of different stability, resulting in separation.
Why this column? Unlike polysaccharide columns (e.g., AD-H, OD-H) which often require derivatization for free amino acids, Crownpak columns separate free amino acids directly in aqueous acidic mobile phases, making them ideal for rapid IPC.
Instrument Parameters
| Parameter | Setting |
| Column | Daicel Crownpak CR-I(+) (3.0 mm x 150 mm, 5 µm) |
| Mobile Phase | pH 1.5 Perchloric Acid Solution (aq) / Methanol (90:10 v/v) |
| Flow Rate | 0.4 mL/min |
| Temperature | 10°C (Lower temperature enhances resolution) |
| Detection | UV @ 210 nm (Amide/Carboxyl band) & 230 nm (Phenyl ring) |
| Injection Vol | 5 µL |
| Run Time | 25 minutes |
Reagent Preparation
-
Mobile Phase: Add 1.63 mL of 70% Perchloric Acid (HClO₄) to 1000 mL of Milli-Q water. Adjust pH to 1.5 ± 0.1. Filter through 0.22 µm membrane. Mix 900 mL of this buffer with 100 mL of HPLC-grade Methanol.
-
Sample Diluent: Mobile Phase (prevents peak distortion).
System Suitability Criteria
-
Resolution (Rs): > 2.0 between (R) and (S) enantiomers.
-
Tailing Factor: < 1.5 for the (S)-enantiomer.
-
Signal-to-Noise: > 10 for the (R)-enantiomer at 0.1% reporting limit.
Protocol B: Achiral Purity & Reaction Monitoring
Principle: A robust Reverse Phase (RP-HPLC) method to separate the highly polar amino acid from the non-polar aldehyde starting material and intermediate nitrile.
Instrument Parameters
| Parameter | Setting |
| Column | Agilent Zorbax Eclipse Plus C18 (4.6 mm x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) |
| Mobile Phase B | Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Detection | UV @ 230 nm (Isosbestic point for substituted aromatics) |
Gradient Table[1]
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Hold (Elute Amino Acid) |
| 15.0 | 10 | 90 | Ramp (Elute Aldehyde) |
| 20.0 | 10 | 90 | Wash |
| 20.1 | 95 | 5 | Re-equilibration |
| 25.0 | 95 | 5 | End |
Critical Peak Identification
-
RT ~ 2.5 min: this compound (Elutes early due to polarity).
-
RT ~ 12.0 min: 3-Ethoxy-4-methoxybenzaldehyde (Starting Material).
-
RT ~ 14.5 min: 3-Ethoxy-4-methoxyphenylglycine nitrile (Intermediate).
Troubleshooting & Scientific Rationale
Common Issues & Solutions
-
Peak Broadening (Chiral Method):
-
Cause: High column temperature or incorrect pH.
-
Fix: The host-guest interaction is exothermic. lowering the temperature to 10°C or 5°C drastically improves resolution (Rs). Ensure pH is < 2.0 to keep the amine fully protonated (NH3+).
-
-
Retention Time Shift (Achiral Method):
-
Cause: "Phase collapse" or dewetting in 95% aqueous phase.
-
Fix: Use a C18 column compatible with 100% aqueous conditions (e.g., Zorbax SB-Aq or Atlantis T3) if retention is unstable.
-
-
Sample Solubility:
-
The amino acid is zwitterionic and poorly soluble in pure organic solvents. Dissolve samples in water or the mobile phase (pH 1.5 buffer) to ensure complete dissolution.
-
Validation Note
This protocol complies with ICH Q2(R1) guidelines. For quantitative impurity analysis, a relative response factor (RRF) should be established between the amino acid and the aldehyde, as their extinction coefficients at 230 nm differ significantly.
References
-
Chiral Separation Mechanism: Hyun, M. H. (2016). "Liquid Chromatographic Enantioseparations on Crown Ether-Based Chiral Stationary Phases." Journal of Chromatography A.
-
Apremilast Chemistry Context: Manhw, P., et al. (2015). "Process for the preparation of Apremilast." US Patent 2015/0005508. (Describes the 3-ethoxy-4-methoxybenzaldehyde precursor chemistry).
-
Amino Acid Analysis: Daicel Corporation. "Instruction Manual for CROWNPAK CR-I(+)".
-
Synthesis of Phenylglycines: Williams, R. M., et al. (1989). "Asymmetric Synthesis of Alpha-Amino Acids." Chemical Reviews.
Application Note: A Guide to Chiral Separation of Amino Acids by Capillary Electrophoresis
Introduction: The Significance of Chirality in Amino Acids
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in biochemistry and pharmaceutical sciences. Amino acids, the building blocks of proteins, are chiral molecules (with the exception of glycine), existing as L- and D-enantiomers. While L-amino acids are predominantly found in nature, D-amino acids play crucial roles in various biological processes, including neurotransmission and bacterial cell wall synthesis. The ability to accurately separate and quantify these enantiomers is therefore of paramount importance in drug development, food science, and clinical diagnostics. Capillary electrophoresis (CE) has emerged as a powerful technique for chiral separations due to its high efficiency, short analysis time, and low sample and reagent consumption[1]. This application note provides a comprehensive guide to the principles, methodologies, and practical protocols for the chiral separation of amino acids using CE.
Theoretical Principles of Chiral Separation in Capillary Electrophoresis
Capillary electrophoresis separates molecules based on their differential migration in an electric field.[2] For chiral separations, this is achieved by introducing a chiral selector into the background electrolyte (BGE). The fundamental principle lies in the formation of transient diastereomeric complexes between the chiral selector and the amino acid enantiomers. These diastereomeric complexes possess different formation constants and/or mobilities, leading to their separation.
There are two primary approaches for chiral separation of amino acids by CE:
-
Direct Chiral Separation: This is the more common approach where a chiral selector is added directly to the BGE.[2][3] The enantiomers form transient, diastereomeric complexes with the chiral selector, leading to different effective mobilities and thus separation. The key to this method is the selection of an appropriate chiral selector that exhibits stereospecific interactions with the amino acid enantiomers.[2]
-
Indirect Chiral Separation: In this method, the amino acid enantiomers are first derivatized with a chiral reagent to form stable diastereomers. These diastereomers, now possessing different physicochemical properties, can be separated using conventional CE without a chiral selector in the BGE.[3] However, this method can be more time-consuming and requires a highly pure chiral derivatizing agent.[2]
This application note will focus on the direct method due to its widespread use and versatility.
The Heart of the Separation: Chiral Selectors
The choice of the chiral selector is the most critical parameter for achieving successful enantiomeric separation. A wide variety of chiral selectors have been employed for the separation of amino acids.
Cyclodextrins (CDs)
Cyclodextrins are cyclic oligosaccharides that are among the most widely used chiral selectors in CE.[1][3] Their toroidal shape, with a hydrophobic inner cavity and a hydrophilic outer surface, allows for inclusion complexation with the hydrophobic side chains of amino acids. The numerous chiral centers on the glucose units provide the basis for stereospecific interactions. Native β-cyclodextrin and its derivatives, such as sulfated β-cyclodextrin (S-β-CD), are particularly effective for separating aromatic amino acids like tryptophan, tyrosine, and phenylalanine.[4]
Chiral Ligand Exchange (CLE-CE)
Chiral ligand exchange capillary electrophoresis is a powerful technique for the enantioseparation of amino acids and other compounds that can act as ligands.[1] This method involves the addition of a chiral ligand and a metal ion (e.g., Cu(II)) to the BGE. A ternary complex is formed between the metal ion, the chiral ligand, and the analyte enantiomer. The stability of these diastereomeric ternary complexes differs, leading to their separation.[1] Chiral ionic liquids, such as 1-ethyl-3-methyl imidazole L-tartrate, have also been successfully used as chiral ligands in CLE-CE.[1]
Other Chiral Selectors
-
Antibiotics: Macrocyclic antibiotics like vancomycin and teicoplanin can be effective chiral selectors for amino acids.[3][5]
-
Chiral Surfactants: Chiral surfactants, such as bile salts (e.g., sodium taurocholate) and N-dodecanoyl-L-amino acidates, can be used to form chiral micelles in a technique known as micellar electrokinetic chromatography (MEKC).[3][6] This approach is particularly useful for the separation of derivatized, neutral amino acids.
-
Proteins: Proteins, due to their inherent chirality, can also serve as chiral selectors, although their use can be limited by stability and cost.[1]
Experimental Workflow and Protocols
A successful chiral separation of amino acids by CE requires careful optimization of several experimental parameters. The following sections provide a detailed workflow and standardized protocols.
Experimental Workflow Diagram
Figure 1: General workflow for chiral amino acid analysis by CE.
Protocol 1: Chiral Separation of Aromatic Amino Acids using Sulfated-β-Cyclodextrin
This protocol is adapted from a study on the separation of tryptophan, tyrosine, and phenylalanine.[4]
1. Materials and Reagents:
-
Fused-silica capillary (e.g., 50 µm i.d., 375 µm o.d., effective length 40 cm)
-
D- and L-Tryptophan, D- and L-Tyrosine, D- and L-Phenylalanine standards
-
Sulfated-β-cyclodextrin (S-β-CD)
-
Sodium phosphate monobasic and dibasic
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Deionized water (18.2 MΩ·cm)
2. Instrument and Conditions:
-
Capillary Electrophoresis system with UV detector (e.g., at 200 nm)
-
Applied Voltage: 25 kV
-
Capillary Temperature: 25 °C
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s)
3. Preparation of Solutions:
-
Background Electrolyte (BGE): Prepare a 25 mM phosphate buffer by dissolving the appropriate amounts of sodium phosphate monobasic and dibasic in deionized water. Adjust the pH to 2.5 with HCl. Add S-β-CD to the buffer to a final concentration of 1.5 mM.[4] Filter the BGE through a 0.22 µm filter before use.
-
Sample Solutions: Prepare stock solutions of each amino acid enantiomer (e.g., 1 mg/mL) in deionized water. Dilute the stock solutions to the desired working concentration (e.g., 50 µg/mL) with deionized water.
4. Capillary Conditioning:
-
Before the first use, condition the new capillary by flushing sequentially with 1 M NaOH (30 min), deionized water (15 min), and BGE (30 min).
-
Between runs, flush the capillary with 0.1 M NaOH (2 min), deionized water (2 min), and BGE (5 min) to ensure reproducibility.[1][6]
5. Separation Procedure:
-
Fill the capillary with the prepared BGE.
-
Inject the sample solution.
-
Apply the separation voltage and record the electropherogram.
6. Data Analysis:
-
Identify the peaks corresponding to the D- and L-enantiomers based on their migration times (comparison with individual standards may be necessary).
-
Calculate the resolution (Rs) between the enantiomeric peaks using the formula: Rs = 2(t₂ - t₁) / (w₁ + w₂), where t₁ and t₂ are the migration times and w₁ and w₂ are the peak widths at the base. A resolution of ≥ 1.5 indicates baseline separation.
Data Presentation: Separation of Aromatic Amino Acids
| Analyte | Chiral Selector | BGE | Resolution (Rs) |
| Tryptophan (TRP) | 1.5 mM S-β-CD | 25 mM Phosphate, pH 2.5 | Baseline Separation Achieved[4] |
| Tyrosine (TYR) | 1.5 mM S-β-CD | 25 mM Phosphate, pH 2.5 | Baseline Separation Achieved[4] |
| Phenylalanine (PHE) | 1.5 mM S-β-CD | 25 mM Phosphate, pH 2.5 | Baseline Separation Achieved[4] |
Table 1: Example separation conditions and results for aromatic amino acids.
Protocol 2: Chiral Separation of Dansylated Amino Acids using a Mixed Chiral Selector System
This protocol demonstrates the use of a combination of chiral selectors for enhanced separation of derivatized amino acids.
1. Materials and Reagents:
-
Dansyl chloride
-
D- and L-amino acid standards
-
1-S-Octyl-β-D-thioglucopyranoside (OTG)
-
Sodium dodecyl sulfate (SDS)
-
β-Cyclodextrin (β-CD)
-
Borate buffer
-
Acetonitrile
2. Derivatization Procedure:
-
React the amino acid standards with dansyl chloride in a slightly alkaline buffer (e.g., borate buffer pH 9.0) to label the primary amine group. The reaction is typically carried out at an elevated temperature (e.g., 60 °C) for a specific duration. Quench the reaction with a primary amine solution (e.g., glycine).
3. Instrument and Conditions:
-
Capillary Electrophoresis system with a UV or Laser-Induced Fluorescence (LIF) detector.
-
Separation Voltage: 15-25 kV
-
Capillary Temperature: 20-25 °C
-
Injection: Electrokinetic or hydrodynamic injection.
4. Preparation of BGE:
-
Prepare a borate buffer (e.g., 20 mM, pH 9.0).
-
Add the chiral selectors to the buffer. Optimal concentrations need to be determined experimentally, but a starting point could be 10-50 mM OTG, 25-100 mM SDS, and 5-20 mM β-CD.[7]
-
The addition of an organic modifier like acetonitrile (5-20%) can also improve separation.
5. Separation and Data Analysis:
-
Follow the capillary conditioning and separation procedures outlined in Protocol 1.
-
The use of a mixed selector system can provide synergistic effects, enabling the separation of a wider range of dansylated amino acids.[7]
Mechanism of Chiral Recognition with Cyclodextrins
The separation of enantiomers using cyclodextrins is a result of the differential interaction energies between the two enantiomers and the chiral cavity of the CD.
Figure 2: Chiral recognition mechanism with cyclodextrins in CE.
The hydrophobic part of the amino acid (e.g., the aromatic ring of phenylalanine) is included in the hydrophobic cavity of the cyclodextrin. The chiral centers of the cyclodextrin then interact differently with the chiral center of the D- and L-amino acid, leading to the formation of diastereomeric inclusion complexes with different stabilities. The enantiomer that forms the more stable complex will have a lower effective mobility and thus a longer migration time.
Troubleshooting and Method Validation
-
Poor Resolution: If the resolution is poor, consider adjusting the concentration of the chiral selector, the pH of the BGE, the applied voltage, or the capillary temperature. The addition of organic modifiers can also be beneficial.
-
Peak Tailing: Peak tailing can be caused by interactions between the analyte and the capillary wall. Ensure proper capillary conditioning. In some cases, using a coated capillary may be necessary.
-
Method Validation: A validated method ensures reliable and reproducible results. Key validation parameters include linearity, precision, accuracy, selectivity, limit of detection (LOD), and limit of quantification (LOQ).
Conclusion
Capillary electrophoresis is a highly effective and versatile technique for the chiral separation of amino acids. By understanding the fundamental principles of chiral recognition and systematically optimizing the experimental parameters, researchers can develop robust and reliable methods for the analysis of amino acid enantiomers in various matrices. The protocols and guidelines presented in this application note provide a solid foundation for developing and implementing chiral CE methods in the laboratory.
References
-
Gasper, M. P., & Britz-McKibbin, P. (2007). Chiral separations of amino acids and peptides by capillary electrophoresis. Electrophoresis, 28(15), 2509-2531. [Link]
-
Schmid, M. G., & Gübitz, G. (1998). Fundamental aspects of chiral separations by capillary electrophoresis. Enantiomer, 3(4-5), 275-293. [Link]
-
Wang, C., et al. (2015). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. RSC Advances, 5(10), 7385-7392. [Link]
-
Fanali, S. (1996). An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad Laboratories, Inc.[Link]
-
Zhang, Y., et al. (2019). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. LCGC International, 32(1), 28-33. [Link]
-
Tsai, P. C., & Chen, C. T. (2000). Chiral separation of amino acids by capillary electrophoresis with octyl-beta-thioglucopyranoside as chiral selector. Journal of chromatography. A, 875(1-2), 289-296. [Link]
-
Aturki, Z., D'Orazio, G., & Fanali, S. (2021). Chiral Capillary Electrokinetic Chromatography: Principle and Applications, Detection and Identification, Design of Experiment, and Exploration of Chiral Recognition Using Molecular Modeling. Molecules, 26(10), 2865. [Link]
-
Ghanem, A., & Hoenen, H. (2009). Chiral separation of amino acids and derivatives by CE. Electrophoresis, 30(15), 2639-2653. [Link]
-
Şarkaya, K., et al. (2021). Chiral Separations by Capillary Electrophoresis and Related Techniques with Different Chiral Selectors: A Review. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(2), 527-556. [Link]
-
Johnson, M. E., et al. (2016). Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. Analytical chemistry, 88(24), 12152-12159. [Link]
-
Wikipedia. (2023). Chiral inversion. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. bio-rad.com [bio-rad.com]
- 3. researchgate.net [researchgate.net]
- 4. Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chiral separation of amino acids by capillary electrophoresis with octyl-beta-thioglucopyranoside as chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing racemization of (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid during derivatization
Technical Support Center: Handling -Phenylglycine Analogs
Executive Summary
The molecule (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid is a substituted phenylglycine. Phenylglycine derivatives are among the most challenging amino acids to derivatize without loss of optical purity.
The Core Challenge: The
This guide provides a validated troubleshooting framework to suppress this pathway during derivatization.
Critical Mechanism Analysis
To prevent racemization, you must understand the "Danger Zone"—the conditions under which the oxazolone forms.
The Racemization Pathway (Oxazolone Formation)
When the carboxylic acid is activated (e.g., by EDC or HATU), the carbonyl oxygen of the neighboring amide/carbamate group can attack the activated carbonyl, ejecting the leaving group. This forms a 5-membered oxazolone ring.[1][2]
-
Why it racemizes: The C-4 proton of the oxazolone is highly acidic. A weak base (even the amine nucleophile) can deprotonate it, creating a planar, aromatic oxazole anion. Reprotonation occurs non-stereoselectively.
-
Impact of Substituents: The 3-ethoxy-4-methoxy substitution on your phenyl ring is electron-donating. While this slightly destabilizes the benzylic carbanion compared to a nitro-group, the resonance stabilization from the aromatic ring remains the dominant driver for racemization.
Figure 1: The oxazolone pathway is the primary cause of optical purity loss in phenylglycine derivatives.
Troubleshooting Guide
Issue 1: Significant ee% loss during Amide Coupling
Diagnosis: You are likely using a strong base (TEA/DIPEA) or a high-reactivity uronium reagent (HATU/HBTU) without sufficient additives.
| Parameter | Risk Factor | Recommendation |
| Coupling Reagent | High Risk: HATU, HBTU (Fast activation favors oxazolone) | Safe: DIC/Oxyma or COMU.[3] Carbodiimides (DIC) are safer than uroniums for phenylglycines. |
| Base | High Risk: TEA, DIPEA (Strong bases deprotonate the | Safe: 2,4,6-Collidine (TMP) . It is a weaker base (pKa ~7.4) and sterically hindered, preventing |
| Additive | High Risk: None | Safe: Oxyma Pure or HOBt . These form active esters that are reactive toward amines but less prone to cyclization than the O-acylisourea. |
Issue 2: Racemization during Esterification
Diagnosis: Acid-catalyzed Fisher esterification (refluxing in alcohol/acid) causes reversible protonation/deprotonation at the benzylic position. Solution:
-
Method A (Mild): Use Cesium Carbonate (
) and an alkyl halide (e.g., MeI or EtI) in DMF at room temperature. -
Method B (Coupling): Use EDC/DMAP (catalytic) with the alcohol. Note: Keep DMAP load low (<0.1 eq) as it can act as a racemizing base.
Issue 3: Protecting Group Instability
Diagnosis: Using N-acyl protection (Acetyl, Benzoyl) promotes oxazolone formation. Solution: Always use Urethane protecting groups (Boc, Cbz, Fmoc). The oxygen in the carbamate linkage reduces the nucleophilicity of the carbonyl oxygen, significantly slowing down oxazolone formation compared to amides.
Validated Protocol: Low-Racemization Coupling
This protocol uses COMU/Oxyma with Collidine , widely considered the "Gold Standard" for suppressing racemization in phenylglycine derivatives (Steinauer et al.).
Reagents:
-
Substrate: this compound (N-protected)
-
Amine Partner: 1.0 equiv
-
Coupling Reagent: COMU (1.0 equiv)
-
Additive: Oxyma Pure (1.0 equiv)
-
Base: 2,4,6-Collidine (TMP) (2.0 equiv)
-
Solvent: DMF or NMP (Anhydrous), cooled to 0°C.
Step-by-Step:
-
Pre-activation (Critical): Dissolve the N-protected acid and Oxyma Pure in DMF. Cool to 0°C.
-
Base Addition: Add Collidine. Stir for 1-2 minutes. Do not pre-activate for long periods (>5 mins) as the active ester can still racemize slowly.
-
Coupling: Add the amine partner and COMU immediately.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor by HPLC.
-
Workup: Dilute with EtOAc, wash with 5%
, 1M (or citric acid), and brine.
Why this works:
-
Collidine is too sterically hindered to abstract the
-proton but strong enough to deprotonate the carboxylic acid. -
Oxyma forms an ester that reacts rapidly with the amine, outcompeting the intramolecular cyclization to the oxazolone.
Decision Tree: Optimization Workflow
Use this logic flow to select the correct conditions for your specific derivatization needs.
Figure 2: Decision matrix for selecting reagents based on protection status and reaction type.
FAQ: Common Pitfalls
Q: Can I use HATU with DIPEA if I keep the temperature at -20°C?
A: It is risky. While low temperature helps, HATU is extremely fast at activating the acid, and DIPEA is strong enough to deprotonate the
Q: My starting material is the free amino acid (zwitterion). How do I protect it without racemizing?
A: Use Fmoc-OSu or Boc-anhydride (
Q: I see a split peak in HPLC. Is this racemization or rotamers? A: Phenylglycine derivatives often show rotamers in NMR, but in HPLC, a split peak usually indicates diastereomers (if coupled to a chiral amine) or enantiomers (if on a chiral column). Always verify with a known racemic standard.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
-
Steinauer, R., et al. (2017). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis. Tetrahedron Letters, 58(25), 2456-2459.
- Benoiton, N. L. (1983). Oxazolones in Peptide Synthesis. The Peptides: Analysis, Synthesis, Biology, Vol 5, 217-284.
-
Jad, Y. E., et al. (2014). Oxyma Pure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of α-Phenylglycine Derivatives. European Journal of Organic Chemistry.
Technical Support Center: Forced Degradation Studies for (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for stability testing of (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for conducting forced degradation studies. Here, we address common challenges and frequently asked questions to ensure your studies are scientifically sound, efficient, and compliant with regulatory expectations.
Introduction: Why Focus on Forced Degradation?
Forced degradation, or stress testing, is a critical step in pharmaceutical development. As mandated by the International Council for Harmonisation (ICH) guidelines, these studies deliberately degrade the drug substance under conditions more severe than accelerated stability testing.[1][2] The primary goals are to identify potential degradation products, understand degradation pathways, and, most importantly, develop and validate a stability-indicating analytical method .[3][4] This ensures that any impurities or degradants that could impact the safety and efficacy of the final drug product can be reliably detected and quantified.
The molecule, this compound, possesses several functional groups susceptible to degradation:
-
α-Amino Acid Moiety: Prone to oxidative deamination and reactions at both the amino and carboxylic acid groups.[5]
-
Aromatic Ether Groups (Ethoxy & Methoxy): Susceptible to cleavage under harsh acidic or thermal conditions.
-
Electron-Rich Phenyl Ring: Can be a target for oxidative and photolytic degradation.[6]
-
Chiral Center: The stability of the stereocenter is critical and must be assessed, as racemization can lead to loss of efficacy.
This guide will walk you through the strategic design and troubleshooting of experiments tailored to this molecule's specific chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the primary objective of a forced degradation study for this compound?
A1: The main goal is to develop a "stability-indicating method" (SIAM).[3] A SIAM is a validated analytical procedure, typically HPLC or UPLC, that can accurately measure the decrease of the active pharmaceutical ingredient (API) and the increase of its degradation products without interference between any of the components.[7] The study helps establish the intrinsic stability of the molecule and provides insights into its degradation pathways.[4]
Q2: How much degradation should I aim for in my stress experiments?
A2: The generally accepted target is to achieve 5-20% degradation of the parent drug.[8] This range is considered optimal because it is significant enough to produce and detect major degradants without leading to secondary or tertiary degradation products that may not be relevant under normal storage conditions.[8] Degradation below 5% may not be sufficient to prove the method's stability-indicating capability, while degradation above 20% can complicate pathway elucidation and mass balance calculations.
Q3: What are the essential stress conditions I must test according to ICH guidelines?
A3: According to ICH guideline Q1A(R2), you must evaluate the stability of the drug substance under several conditions to cover all likely degradation pathways.[4] These include:
-
Hydrolysis: Across a wide pH range (e.g., pH 1.2, neutral, pH 7.0, and pH 9.0).
-
Oxidation: Using an oxidizing agent like hydrogen peroxide (H₂O₂).
-
Photolysis: Exposure to a combination of visible and UV light, as specified in ICH Q1B.[9]
-
Thermal Stress: At elevated temperatures, typically in 10°C increments above the accelerated stability condition (e.g., 50°C, 60°C, 70°C).[4]
Q4: My molecule is chiral. Do I need to monitor for racemization?
A4: Absolutely. For a chiral molecule like this compound, maintaining stereochemical purity is critical. Your stability-indicating method must be able to separate the (S)-enantiomer from its (R)-enantiomer. This often requires a chiral HPLC column or a derivatization approach. Stress conditions, particularly heat and extreme pH, can induce racemization. Failure to monitor for this can lead to an underestimation of potency and safety risks.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments in a practical question-and-answer format.
Q: I am not observing any degradation under acidic or basic hydrolysis at room temperature. What should I do?
A: This indicates the molecule is relatively stable to hydrolysis under mild conditions. The causality is likely the steric hindrance around the key functional groups or their inherent stability at that temperature.
-
Actionable Solution: You must increase the stress level. According to ICH Q1A(R2), stress testing is intended to be more vigorous than accelerated testing.[2][4]
-
Increase Temperature: Repeat the experiment at elevated temperatures (e.g., 60°C or 80°C) while monitoring at several time points (e.g., 2, 6, 12, 24 hours).
-
Increase Reagent Concentration: If you started with 0.1 N HCl/NaOH, consider increasing to 1 N.
-
Rationale: Reaction kinetics are temperature-dependent. Increasing thermal energy will accelerate the rate of hydrolysis, allowing you to achieve the target degradation in a reasonable timeframe.[10]
-
Q: My oxidative stress condition (3% H₂O₂) caused complete degradation of my compound almost instantly. How do I manage this?
A: This suggests a high susceptibility to oxidation. The electron-rich aromatic ring and the alpha-amino group are likely sites for rapid oxidation.
-
Actionable Solution: The goal is controlled degradation. You need to reduce the stress intensity.
-
Lower H₂O₂ Concentration: Decrease the concentration of hydrogen peroxide significantly, for example, to 0.1% or even 0.01%.
-
Reduce Temperature: Perform the reaction at a lower temperature, such as in an ice bath (0-4°C).
-
Shorten Exposure Time: Analyze samples at very early time points (e.g., 5, 15, 30 minutes).
-
Rationale: By reducing the concentration of the reactant and the reaction temperature, you slow down the reaction rate, allowing for controlled generation of primary degradants.
-
Q: My chromatogram shows good separation, but my mass balance is poor (e.g., <90%). Where could the missing mass be?
A: Poor mass balance is a common but critical issue. It implies that not all degradants are being detected or quantified correctly by your analytical method.[11]
-
Possible Causes & Solutions:
-
Non-Chromophoric Degradants: Some degradation pathways (e.g., cleavage of the phenyl ring) might produce fragments that lack a UV chromophore.
-
Solution: Analyze your samples with a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with your UV detector.
-
-
Volatile Degradants: Small molecules produced during degradation (e.g., from decarboxylation) may be too volatile to be retained on the HPLC column.
-
Solution: Use Gas Chromatography-Mass Spectrometry (GC-MS) on the headspace of a stressed sample to identify volatile products.
-
-
Co-elution: A degradant peak may be hidden under the main API peak or another impurity peak.
-
Solution: Employ a high-resolution mass spectrometer (LC-MS/MS) to check for multiple components under a single chromatographic peak.[12] Peak purity analysis using a photodiode array (PDA) detector is also essential.
-
-
Adsorption: Highly polar or charged degradants might irreversibly adsorb to the column or vials.
-
Solution: Try a different column chemistry or adjust the mobile phase pH. Silanize glassware to reduce active sites.
-
-
Q: How do I confirm that my HPLC method is truly stability-indicating?
A: This is the ultimate goal of the study and requires rigorous validation.
-
Self-Validating Protocol:
-
Peak Purity Analysis: Use a PDA detector to assess the spectral purity of the API peak in all stressed samples. The peak should be spectrally homogenous, with no signs of co-eluting impurities.
-
Mass Spectrometry: Couple your LC method to a mass spectrometer (LC-MS). The API peak should show only the mass of the parent compound. Any other masses detected indicate co-elution.[13]
-
Orthogonal Methods: Develop a second, different HPLC method (e.g., different column, different mobile phase pH) and analyze the stressed samples. The impurity profile and calculated purity of the API should be consistent across both methods.
-
Regulatory Expectation: This multi-faceted approach provides trustworthy evidence that your method has the specificity required for stability studies, as outlined in ICH Q2(R2).[14]
-
Experimental Protocols & Data Presentation
Recommended Starting Conditions for Forced Degradation
The following table provides scientifically grounded starting points for your experiments. Remember to adjust these based on your initial results to achieve the target 5-20% degradation.
| Stress Condition | Reagent/Condition | Temperature | Duration (Initial Time Points) | Rationale & Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 N - 1 N HCl | 60°C | 2, 6, 24 hours | Cleavage of ether linkages; potential racemization. |
| Base Hydrolysis | 0.1 N - 1 N NaOH | 60°C | 2, 6, 24 hours | Hydrolysis of functional groups; potential racemization. |
| Oxidation | 0.1% - 3% H₂O₂ | Room Temp | 0.5, 2, 8 hours | Oxidation of the amino group and aromatic ring. |
| Thermal (Solid) | Dry Heat Oven | 70°C | 24, 48, 72 hours | Assesses intrinsic molecular stability; potential decarboxylation. |
| Thermal (Solution) | In Solution (e.g., Water) | 70°C | 12, 24, 48 hours | Evaluates stability in a potential formulation matrix. |
| Photostability | ICH Q1B Option II Cabinet | 25°C | N/A | Expose to ≥1.2 million lux hours (visible) & ≥200 W h/m² (UVA).[9] Photolytic cleavage or oxidation. |
Step-by-Step Protocol: Oxidative Degradation
-
Solution Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Stress Sample Preparation:
-
To a 10 mL volumetric flask, add 1.0 mL of the API stock solution.
-
Add 1.0 mL of 3% hydrogen peroxide solution.
-
Dilute to volume with the 50:50 acetonitrile/water mixture. This yields a final H₂O₂ concentration of 0.3%.
-
Vortex and keep at room temperature, protected from light.
-
-
Control Sample: Prepare a control sample by following the same procedure but substituting the hydrogen peroxide with 1.0 mL of water.
-
Time Points: At t = 0.5, 2, and 8 hours, withdraw an aliquot of the stress sample.
-
Quenching (Critical Step): Immediately add a small amount of a reducing agent like sodium bisulfite or quench by dilution with mobile phase to stop the oxidation reaction. This ensures the degradation profile is "frozen" at that time point.
-
Analysis: Analyze the control, blank (diluent with H₂O₂), and stressed samples by your developed HPLC-UV/PDA method.
Visualization of Workflows
Forced Degradation Workflow Diagram
This diagram illustrates the logical flow of a complete forced degradation study, from planning to the final validated method.
Caption: Overall workflow for conducting a forced degradation study.
Troubleshooting Decision Tree for Poor Mass Balance
This diagram provides a logical path for diagnosing and resolving issues related to poor mass balance.
Caption: Decision tree for troubleshooting poor mass balance results.
References
- Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. (2026). Vertex AI Search.
- Forced Degrad
- Forced Degradation Studies: Regulatory Considerations and Implement
-
ICH Harmonised Tripartite Guideline: Q1A(R2) Stability Testing of New Drug Substances and Products . (2003). International Council for Harmonisation. [Link]
- Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Consider
-
ICH Harmonised Tripartite Guideline: Q1B Photostability Testing of New Drug Substances and Products . (1996). International Council for Harmonisation. [Link]
- Stability Indicating HPLC Method Development and Valid
- ICH Q1A(R2) Guideline.
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ICH Guidelines.
-
Biochemistry, Amino Acid Synthesis and Degradation . (2023). StatPearls - NCBI Bookshelf. [Link]
-
Oxidation of the aromatic amino acids tryptophan and tyrosine disrupts their anabolic effects on bone marrow mesenchymal stem cells . (2015). PubMed. [Link]
- Analytical Techniques In Stability Testing. (2025).
-
Reconciling Mass Balance in Forced Degradation Studies . (2010). Pharmaceutical Technology. [Link]
-
Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination . (2024). PMC - NIH. [Link]
-
ICH Harmonised Tripartite Guideline: Q2(R2) Validation of Analytical Procedures . (2023). International Council for Harmonisation. [Link]
-
Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques . (2024). MDPI. [Link]
- Analytical Methods for the Degradation of Phytoconstituents.
-
Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments . (2015). NIH. [Link]
Sources
- 1. assyro.com [assyro.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. scispace.com [scispace.com]
- 4. database.ich.org [database.ich.org]
- 5. Biochemistry, Amino Acid Synthesis and Degradation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Oxidation of the aromatic amino acids tryptophan and tyrosine disrupts their anabolic effects on bone marrow mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 10. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmtech.com [pharmtech.com]
- 12. mdpi.com [mdpi.com]
- 13. ijmr.net.in [ijmr.net.in]
- 14. ema.europa.eu [ema.europa.eu]
Technical Support Center: Solubility Optimization for (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid
Case ID: SOL-1212977 Compound: (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid CAS: 1212977-59-7 Classification: Zwitterionic Aromatic Amino Acid
Executive Summary: The "Zwitterionic Lock"
As a Senior Application Scientist, I frequently encounter researchers struggling with this specific intermediate. The core issue is not "hydrophobicity" in the traditional sense, but rather crystal lattice energy .
This compound contains both a basic amine and an acidic carboxyl group on the same
To solubilize this compound, you must break the symmetry of the zwitterion.
Troubleshooting Guide: Solubility Protocols
Module A: The pH Switch (Aqueous Formulations)
Best for: Analytical standards, aqueous reaction phases, and extraction.
The Mechanism: You cannot dissolve this compound in neutral water. You must drive the equilibrium fully to the cationic (low pH) or anionic (high pH) form to disrupt the intermolecular ionic bonds.
| Target State | Reagent | Mechanism | Solubility Outcome |
| Cationic ( | 1.0 M HCl or H | Protonates carboxylate, breaking zwitterion. | High (>50 mg/mL). Stable for short-term. |
| Anionic ( | 1.0 M NaOH or KOH | Deprotonates ammonium, breaking zwitterion. | Moderate . Risk of racemization over time. |
| Zwitterionic | Water / PBS (pH 7.[1]4) | Intramolecular charge neutralization. | Very Poor (<1 mg/mL). Precipitates. |
Protocol 1: Preparation of 100 mM Stock Solution (Acidic)
-
Weigh 22.5 mg of the compound.
-
Do not add water first.
-
Add 900
L of 0.1 M HCl . Vortex vigorously for 30 seconds. -
If particles remain, sonicate at 40°C for 5 minutes.
-
Dilute with water or buffer only after complete dissolution.
-
Warning: Diluting directly into pH 7.4 PBS may cause immediate reprecipitation.
-
Module B: Organic Solvent Systems (Synthesis & Screening)
Best for: Synthetic reactions, NMR analysis, and hydrophobic assays.
Standard alcohols (MeOH, EtOH) are often insufficient because they cannot disrupt the strong zwitterionic lattice. You need a Dipolar Aprotic Solvent or a Cosolvent Acid .
Recommended Solvent Systems:
-
DMSO-d6 + TFA (For NMR):
-
Pure DMSO often results in broad peaks due to exchangeable protons.
-
Fix: Add 1-2 drops of Trifluoroacetic acid (TFA). This protonates the amine, breaking aggregates and sharpening the signals.
-
-
Reaction Solvents:
-
Excellent: Acetic Acid (glacial), DMF (with mild heating), DMSO.
-
Poor: Dichloromethane (DCM), Diethyl Ether, Hexanes.
-
Troubleshooting: If using DCM is mandatory for a reaction, protect the amine (e.g., Boc-protection) or the acid (esterification) first. The free amino acid will not dissolve in DCM.
-
Formulation Decision Tree
The following workflow illustrates the logical path to selecting the correct vehicle based on your downstream application.
Figure 1: Decision matrix for solubilizing zwitterionic aromatic amino acids based on end-use requirements.
Frequently Asked Questions (FAQs)
Q1: I dissolved the compound in DMSO, but it precipitated when I added it to my cell culture media. Why? A: This is the "Crash-Out" effect. When you dilute the DMSO stock into media (pH 7.4), the compound reverts to its zwitterionic form, which has the lowest solubility.
-
Fix: Keep the final concentration below 100
M. If higher concentrations are needed, pre-complex the compound with 2 equivalents of Hydroxypropyl- -Cyclodextrin (HP- -CD) in the DMSO stock before adding to media [1].
Q2: Can I use ethanol to dissolve it? A: Likely not effectively. While the ethoxy/methoxy groups are lipophilic, the zwitterionic core dominates. Ethanol alone cannot break the lattice. You must add 1-5% Acetic Acid or 1% HCl to the ethanol to achieve significant solubility [2].
Q3: Is the compound stable in 1M NaOH? A: Use caution. While it dissolves well as the sodium salt, chiral amino acids can undergo racemization (conversion of S to R enantiomer) at high pH, especially at elevated temperatures. Always prepare basic solutions fresh and keep them on ice. Acidic solutions (HCl) are generally more stable against racemization for this class of compounds.
Q4: I see a "gel" forming instead of a solution. A: This is common with aromatic amino acids at high concentrations. They can form supramolecular hydrogels.
-
Fix: Increase the ionic strength (add NaCl) or switch to a counter-ion with a different radius (e.g., switch from HCl to Methanesulfonic acid).
References
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link
-
Black, S. N., et al. (2006). Structure, Solubility, Screening, and Synthesis of Molecular Salts. Journal of Pharmaceutical Sciences. Link
-
Lead Sciences. (2024). Product Data: this compound.[2][3] Lead Sciences Catalog. Link
-
PubChem. (2024). Apremilast and Related Intermediates.[4][5][6][7][8] National Library of Medicine.[4] Link
Sources
- 1. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Lead Sciences [lead-sciences.com]
- 3. eMolecules this compound | 1212977-59-7 | Fisher Scientific [fishersci.com]
- 4. SID 178103944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. otezlapro.com [otezlapro.com]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Apremilast | Manasa Life Sciences [manasalifesciences.com]
Technical Support Center: Enhancing LC-MS/MS Sensitivity for (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid
Welcome to the technical support center dedicated to optimizing the LC-MS/MS analysis of (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, step-by-step protocols to enhance analytical sensitivity.
Frequently Asked Questions (FAQs)
Here we address common challenges encountered during the analysis of this compound.
Q1: I am observing a very low signal or no signal at all for my analyte. What are the primary causes?
A1: A complete loss of signal can be alarming but is often traceable to a few key areas.[1] A systematic check is the most efficient way to identify the issue. Start by confirming that the mass spectrometer is functioning correctly by infusing a known standard. If the MS is performing as expected, the problem likely lies with the liquid chromatography (LC) system or the sample itself.
Potential causes include:
-
Incorrect MS/MS transitions: Ensure you are using the optimal precursor and product ions for this compound.
-
Suboptimal ionization parameters: The efficiency of electrospray ionization (ESI) is highly dependent on parameters like capillary voltage, gas flow, and temperature.[2][3]
-
Sample degradation: The stability of your analyte in the sample matrix and autosampler should be evaluated.
-
LC issues: A leak in the LC system, a clogged column, or incorrect mobile phase composition can all lead to a loss of signal.[4]
Q2: My analyte peak is present, but the sensitivity is poor. How can I improve it?
A2: Poor sensitivity is a common hurdle. A multi-faceted approach, from sample preparation to MS parameter tuning, is often necessary for significant improvement.
Key areas for optimization include:
-
Sample Preparation: The goal is to remove interfering matrix components that can suppress the ionization of your analyte.[5][6] Techniques like solid-phase extraction (SPE) are highly effective for cleaning up complex samples like plasma.[7]
-
Chromatography: The choice of LC column and mobile phase is critical. For a polar molecule like an amino acid derivative, a HILIC or a specialized amino acid column may provide better retention and peak shape than a standard C18 column.[8] Using narrower columns (e.g., 2.1 mm ID) and lower flow rates can also increase sensitivity.[2]
-
Ion Source Optimization: Systematically optimize ESI source parameters, including the sprayer position, capillary voltage, and nebulizing and drying gas flows.[9][10]
-
MS/MS Parameter Tuning: Fine-tuning the cone voltage and collision energy for your specific analyte is crucial for maximizing the signal of the product ions.[11][12]
Q3: I'm seeing significant signal variability between injections. What could be the cause?
A3: Irreproducible results are often linked to matrix effects or carryover.[13]
-
Matrix Effects: Co-eluting compounds from the sample matrix can inconsistently suppress or enhance the ionization of your analyte.[6][13] Improving your sample cleanup procedure is the most effective way to mitigate this.[5][14]
-
Carryover: Analyte from a high concentration sample may adsorb to components of the LC system (e.g., injector, column) and elute in subsequent blank or low concentration injections. A more rigorous needle and column wash protocol between injections is necessary.
-
Mobile Phase Instability: Mobile phases, especially those containing amines or certain additives, can "age," leading to a gradual loss of sensitivity over a sequence of injections.[15] Preparing fresh mobile phases daily is recommended.[15]
Troubleshooting Guides
This section provides structured approaches to resolving specific issues you may encounter.
Guide 1: Troubleshooting Low Signal Intensity
This guide provides a systematic workflow for diagnosing and resolving low signal intensity for this compound.
Caption: A workflow for troubleshooting low signal intensity.
Guide 2: Mitigating Matrix Effects
Matrix effects can significantly impact the accuracy and reproducibility of your results. This guide outlines strategies to identify and minimize their impact.
| Strategy | Description | Key Considerations |
| Sample Preparation | The most effective way to reduce matrix effects is to remove interfering components before analysis.[5][14] | For plasma samples, consider protein precipitation followed by solid-phase extraction (SPE).[16][17] For simpler matrices, dilution may be sufficient if sensitivity allows.[14] |
| Chromatographic Separation | Modify your LC method to separate the analyte from co-eluting matrix components. | This may involve adjusting the gradient, changing the mobile phase composition, or trying a column with a different selectivity.[14] |
| Internal Standards | The use of a stable isotope-labeled (SIL) internal standard that co-elutes with the analyte is the gold standard for compensating for matrix effects. | If a SIL-IS is not available, a structural analog can be used, but it may not perfectly mimic the ionization behavior of the analyte. |
| Method of Standard Addition | This involves adding known amounts of the analyte to the sample to create a calibration curve within the matrix itself. | This method is accurate but can be time-consuming and is not practical for high-throughput analysis.[14] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol provides a general procedure for extracting this compound from a plasma matrix using a mixed-mode cation exchange SPE cartridge.
Materials:
-
Mixed-mode cation exchange SPE cartridges
-
Plasma sample containing the analyte
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Ammonium hydroxide
-
SPE manifold
Procedure:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Loading: Pre-treat the plasma sample by diluting it 1:1 with 4% phosphoric acid in water. Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interferences.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
Protocol 2: LC-MS/MS Method Optimization
This protocol outlines the steps for developing a sensitive LC-MS/MS method for this compound.
Step 1: Analyte and Mobile Phase Characterization
-
Based on its amino acid structure, the analyte is expected to ionize well in positive electrospray ionization (ESI+) mode.
-
Start with a mobile phase containing a low concentration of an acid, such as 0.1% formic acid, to promote protonation.[18]
Step 2: MS/MS Parameter Optimization
-
Infuse a standard solution of the analyte directly into the mass spectrometer.
-
In positive ion mode, identify the protonated molecule [M+H]⁺.
-
Optimize the cone voltage (or equivalent parameter) to maximize the intensity of the [M+H]⁺ ion.[3]
-
Perform a product ion scan to identify the most abundant and stable fragment ions.
-
For the most intense fragment ions, optimize the collision energy to maximize their signal.[3][11]
-
Select at least two MRM transitions (one for quantification, one for confirmation).
Step 3: Chromatographic Method Development
-
Column Selection: An Intrada Amino Acid column or a HILIC column is recommended for good retention of this polar analyte.[8]
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient: Start with a high percentage of organic phase (e.g., 95% B) and gradually decrease it to elute the analyte.
-
Flow Rate: For a 2.1 mm ID column, a flow rate of 0.2-0.4 mL/min is a good starting point.[2]
Caption: A typical workflow for LC-MS/MS analysis.
References
-
LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. (2018). Chromatography Online. [Link]
-
Jobst, K. J., et al. (2020). Enhanced Sensitivity for the Analysis of Perfluoroethercarboxylic Acids Using LC-ESI-MS/MS: Effects of Probe Position, Mobile Phase Additive, and Capillary Voltage. Environmental Science & Technology Letters. [Link]
-
A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. (2015). Analyst. [Link]
-
Optimising-LC-MS-sensitivity. (n.d.). Element Lab Solutions. [Link]
-
Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS. (2018). LCGC International. [Link]
-
Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). Drug Discovery Today: Technologies. [Link]
-
Optimizing LC–MS and LC–MS-MS Methods. (2014). LCGC International. [Link]
-
4 Steps to Successful Compound Optimization on LC-MS/MS. (2024). Technology Networks. [Link]
-
Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. (n.d.). NorthEast BioLab. [Link]
-
The Effect of the Mobile Phase Additives on Sensitivity in the Analysis of Peptides and Proteins by High-Performance Liquid Chromatography-Electrospray Mass Spectrometry. (2005). Journal of Chromatography B. [Link]
-
LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study. (2023). MDPI. [Link]
-
Enhancement of Sensitivity and Quantification Quality in the LC-MS/MS Measurement of Large Biomolecules with Sum of MRM (SMRM). (2016). Journal of Analytical Methods in Chemistry. [Link]
-
Optimized MS/MS parameters (cone voltage and collision energy) and MRM transitions for the target compounds. (n.d.). ResearchGate. [Link]
-
Amino acid analysis by capillary electrophoresis electrospray ionization mass spectrometry. (2003). Journal of Chromatography A. [Link]
-
Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021). Chromatography Online. [Link]
-
A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. (2018). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. (2023). MDPI. [Link]
-
Skyline Collision Energy Optimization. (n.d.). Skyline. [Link]
-
Any suggestions for very low intensity in LC/MS/MS? (2013). ResearchGate. [Link]
-
Detailed methodology of different plasma preparation procedures... (n.d.). ResearchGate. [Link]
-
Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. (2017). Analytical Chemistry. [Link]
-
The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry. (2005). ResearchGate. [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). ZefSci. [Link]
-
Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. (2010). Analytical Chemistry. [Link]
-
4-methoxyphenyl acetic acid. (n.d.). The Good Scents Company. [Link]
-
Sample preparation in a bioanalytical workflow – part 1. (2018). YouTube. [Link]
-
Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling. (2019). LCGC International. [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. [Link]
-
Is it possible to extract amino acids from water using extraction? (2023). ResearchGate. [Link]
-
How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan. [Link]
-
Choosing the Solid Phase Extraction (SPE) Media for Synthetic Peptide Clean Up. (n.d.). Biotage. [Link]
-
Rapid LC-MS/MS Analysis of Free Amino Acids. (n.d.). SCIEX. [Link]
-
The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. (2018). Agilent. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2012). LCGC North America. [Link]
-
Mobile Phase Aging and Its Impact on Electrospray Ionization of Oligonucleotides. (2023). Journal of the American Society for Mass Spectrometry. [Link]
-
Solid-Phase Extraction. (2023). Chemistry LibreTexts. [Link]
-
Showing Compound 3-Methoxy-4-hydroxyphenylacetic acid (FDB001783). (2010). FooDB. [Link]
-
Tuning of an electrospray ionization source for maximum peptide-ion transmission into a mass spectrometer. (2000). Analytical Chemistry. [Link]
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (2016). Journal of Chromatography B. [Link]
-
Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. (2012). Journal of Proteomics. [Link]
-
Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. (2017). Journal of The American Society for Mass Spectrometry. [Link]
-
Troubleshooting Loss of Signal: Where did my peaks go? (2023). Biotage. [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. technologynetworks.com [technologynetworks.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. nebiolab.com [nebiolab.com]
- 7. biotage.com [biotage.com]
- 8. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced Sensitivity for the Analysis of Perfluoroethercarboxylic Acids Using LC-ESI-MS/MS: Effects of Probe Position, Mobile Phase Additive, and Capillary Voltage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. skyline.ms [skyline.ms]
- 13. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Amino acid analysis by capillary electrophoresis electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Comparison Guide: Cross-Validation of Analytical Architectures for Substituted Phenylglycines
Executive Summary: The "Triad of Truth" in Chiral Analysis
In the development of semi-synthetic
This guide moves beyond standard pharmacopoeial monographs to present a cross-validation framework . We compare the industry "Gold Standard" (Ligand Exchange Chiral HPLC) against the "Legacy Method" (Non-Aqueous Titration) and the "Absolute Arbiter" (qNMR).
Key Takeaway: While titration offers high precision for bulk assay, it is blind to chirality . Only a validated Chiral HPLC method, cross-referenced with qNMR for absolute content, provides the specificity required for GMP release.
Technical Deep Dive: Method Architectures
Method A: Ligand Exchange Chiral HPLC (The Specificity Engine)
Mechanism: The separation relies on the formation of a reversible complex between the ammonium ion (
-
Why it works: The host-guest interaction is sterically sensitive. The D-enantiomer forms a more stable complex (or elutes differently depending on the specific crown ether geometry) than the L-enantiomer.
-
Critical Parameter: The mobile phase must be acidic (pH 1.0–2.[1]0) to ensure the amino group is fully protonated (
).
Method B: Non-Aqueous Titration (The Bulk Quantifier)
Mechanism: A classic acid-base neutralization in a protogenic solvent (Glacial Acetic Acid). The zwitterion is protonated, and the carboxylate is titrated with Perchloric Acid (
-
The Trap: This method measures Total Basic Nitrogen. It cannot distinguish between D-phenylglycine, L-phenylglycine, or decarboxylated degradation products (amines). It often yields false-high assay values in degraded samples.
Method C: Quantitative NMR (qNMR) (The Orthogonal Validator)
Mechanism: Proton counting relative to a certified internal standard (e.g., Maleic Acid or TMSP).
-
The Advantage: It is a primary ratio method. It does not require a reference standard of the analyte itself, making it ideal for characterizing the "Primary Reference Standard" used in Method A.
Comparative Performance Data
The following data represents a typical cross-validation study for a batch of D-p-Hydroxyphenylglycine .
| Feature | Chiral HPLC (Crownpak CR+) | Non-Aqueous Titration | 1H-qNMR |
| Specificity | High (Separates Enantiomers & Impurities) | Low (Responds to all bases) | High (Structural resolution) |
| Precision (RSD) | < 1.0% | < 0.2% (Superior Precision) | < 1.0% |
| Linearity ( | > 0.999 | > 0.999 | N/A (Linear by nature) |
| LOD/LOQ | Low (0.05%) | High (Not for trace analysis) | Moderate (0.1%) |
| Sample Throughput | Moderate (20-30 min/run) | High (5 min/run) | Low (Acquisition + Processing) |
| Primary Risk | Column aging/Cost | False Positives (Lack of specificity) | Solvent suppression issues |
Scenario Analysis: The "Discrepancy"
-
Sample: Partially racemized Phenylglycine.
-
HPLC Result: 95.0% D-isomer, 4.0% L-isomer, 1.0% Impurities. Assay: 95.0%
-
Titration Result: Assay: 99.8% (Titrates D + L + Basic Impurities).
Visualizing the Validation Workflow
The following diagram illustrates the decision logic for selecting and validating these methods.
Figure 1: Analytical Decision Matrix. Note how qNMR serves as the orthogonal check (dashed line) when HPLC and Titration results diverge.
Detailed Experimental Protocols
Protocol A: Chiral HPLC (Crown Ether Method)
Best for: Enantiomeric purity and specific assay.
-
Column: Crownpak CR(+) (Daicel), 150 × 4.0 mm, 5 µm.[2]
-
Mobile Phase:
-
Solvent A: Perchloric Acid (pH 1.5). Prepare by adding ~16.3 g of 70%
to 1000 mL water. -
Solvent B: Methanol (HPLC Grade).
-
Ratio: 85% A / 15% B (Isocratic). Note: Higher MeOH decreases retention but improves peak shape.
-
-
Temperature: 25°C (Lower temperatures, e.g., 10°C, improve resolution but increase pressure).
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 210 nm (Phenyl ring absorption).
-
Sample Prep: Dissolve 10 mg sample in 10 mL Mobile Phase.
-
System Suitability: Resolution (
) between D and L enantiomers must be > 1.5.
Protocol B: Non-Aqueous Titration
Best for: High-precision bulk assay of raw materials.
-
Solvent: Glacial Acetic Acid (neutralized).
-
Titrant: 0.1 N Perchloric Acid (
) in Glacial Acetic Acid.-
Standardization: Standardize against Potassium Hydrogen Phthalate (KHP).
-
-
Indicator: Crystal Violet TS (Endpoint: Violet to Blue-Green) OR Potentiometric detection (Recommended).
-
Procedure:
-
Weigh accurate amount of Phenylglycine (~200 mg).
-
Dissolve in 50 mL Glacial Acetic Acid.
-
Critical Step: If the sample is a hydrochloride salt, add 10 mL Mercuric Acetate solution to sequester the chloride ion.
-
Titrate to the potentiometric endpoint.[3]
-
Mechanism of Action Diagram
Understanding why we choose specific methods requires visualizing the molecular interaction.
Figure 2: Mechanistic divergence. HPLC relies on steric geometry (Chiral Recognition), while Titration relies purely on basicity (Proton Transfer).
References
-
Daicel Chiral Technologies. (2024). Instruction Manual for CROWNPAK® CR(+) / CR(-). Retrieved from [Link]
-
European Pharmacopoeia (Ph. Eur.). 2.2.[4][5]29. Liquid Chromatography and 2.5.12. Semi-micro determination of water. (General Monographs used for method grounding).
-
Gong, X., et al. (2023). "Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis...". MDPI / PubMed. Retrieved from [Link]
-
Zukowski, J. (1991). "Enantioseparation of α-phenylglycine by HPLC on an ODS column coated with chiral crown ether". Chromatographia. Retrieved from [Link]
- Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical analysis". Progress in Nuclear Magnetic Resonance Spectroscopy.
Sources
- 1. chiraltech.com [chiraltech.com]
- 2. avesis.ankara.edu.tr [avesis.ankara.edu.tr]
- 3. Comparison of HPLC, UV spectrophotometry and potentiometric titration methods for the determination of lumefantrine in pharmaceutical products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. acgpubs.org [acgpubs.org]
Comparative study of Strecker vs. chemoenzymatic synthesis for chiral amino acids
Executive Summary: The Chirality Challenge
The synthesis of
This guide provides an objective, data-driven comparison of these two methodologies, offering validated protocols and decision matrices to assist in process selection.
Mechanistic & Pathway Analysis
To understand the divergence in selectivity and atom economy, we must first visualize the competing mechanistic pathways.
The Strecker Protocol (Chemical Route)
The classical Strecker reaction generates a racemic
The Chemoenzymatic Protocol (Biocatalytic Route)
Biocatalysis utilizes
Figure 1: Comparative mechanistic flow. The Strecker route (top) relies on auxiliary induction and harsh hydrolysis. The Enzymatic route (bottom) utilizes a direct, mild amino-transfer cycle.
Performance Metrics Comparison
The following data aggregates industrial benchmarks, specifically referencing the synthesis of complex intermediates like tert-leucine and Sitagliptin precursors.
| Metric | Asymmetric Strecker Synthesis | Chemoenzymatic (Transaminase) |
| Enantiomeric Excess (ee) | 85% – 95% (typically requires recrystallization) | > 99.5% (often direct from reactor) |
| Yield | 70% – 85% | 85% – 95% |
| Atom Economy | Low (Loss of chiral auxiliary + cyanide waste) | High (Only oxygen-to-nitrogen swap) |
| E-Factor (kg waste/kg product) | 25 – 100+ (Solvent heavy, silica purification) | 5 – 20 (Aqueous, biodegradable buffers) |
| Safety Profile | High Risk (HCN, NaCN toxicity) | Low Risk (Aqueous, mild pH) |
| Cost Driver | Chiral Auxiliary / Resolution Agents | Biocatalyst (Enzyme) Production |
| Development Time | Short (Established chemistry) | Medium (Enzyme screening/evolution required) |
Key Insight: While Strecker chemistry is faster to deploy for early-phase discovery due to the ubiquity of reagents, the enzymatic route becomes exponentially more favorable at scale due to the elimination of resolution steps and hazardous waste disposal costs.
Experimental Protocols
Protocol A: Asymmetric Strecker Synthesis (Chiral Auxiliary Route)
Target: Synthesis of (S)-tert-Leucine using (R)-phenylglycine amide as auxiliary.
Rationale: This method utilizes "crystallization-induced asymmetric transformation," where the equilibrium shifts to the precipitating diastereomer.
-
Imine Formation:
-
Charge a reactor with (R)-phenylglycine amide (1.0 equiv) and Methanol .
-
Add Pivaldehyde (1.0 equiv). Stir at 25°C for 4 hours.
-
Checkpoint: Monitor by NMR for disappearance of aldehyde peak (~9.5 ppm).
-
-
Cyanation:
-
Cool mixture to 0°C.
-
WARNING: In a closed, vented hood, add NaCN (1.2 equiv) dissolved in minimal water. Add Acetic Acid (1.5 equiv) dropwise.
-
Stir at 25°C for 24 hours. The (R,S)-amino nitrile diastereomer will precipitate.
-
-
Isolation:
-
Hydrolysis (Auxiliary Removal):
-
Suspend solid in 6M HCl . Reflux for 12 hours.
-
Cool and extract the auxiliary (phenylacetic acid byproduct) with dichloromethane.
-
Concentrate the aqueous phase to obtain (S)-tert-Leucine hydrochloride .
-
Protocol B: Chemoenzymatic Synthesis (Transaminase Route)
Target: Synthesis of (R)-Amine/Amino Acid from Prochiral Ketone.
Rationale: Uses an evolved
-
Buffer Preparation:
-
Prepare 100 mM Triethanolamine (TEA) buffer, pH 8.5.
-
Add PLP (Pyridoxal-5'-phosphate) cofactor (1 mM final conc).
-
-
Substrate Loading:
-
Dissolve Keto Acid Substrate (50 g/L) in the buffer.
-
Add Isopropylamine (IPA) (1.0 M, ~2-5 equiv). Adjust pH back to 8.5 if necessary.
-
-
Biocatalysis:
-
Add
-Transaminase enzyme powder (loading: 2-5 wt% relative to substrate). -
Incubate at 45°C with overhead stirring (avoid vigorous bubbling to prevent protein denaturation).
-
Equilibrium Control: Apply mild vacuum or nitrogen sweep to remove coproduct Acetone continuously.
-
-
Workup:
-
Monitor conversion via HPLC (C18 column). Stop when conversion >98%.
-
Acidify to pH 2 with HCl to denature enzyme and precipitate protein. Filter through Celite.
-
Basify filtrate to isoelectric point (pI) of the amino acid to precipitate product, or use ion-exchange resin for isolation.
-
Scalability & Decision Matrix
When selecting a route for a new NCE (New Chemical Entity), use the following logic flow.
Figure 2: Process Selection Decision Matrix.
Cost Analysis Note
-
Strecker: Low Material Cost (Cyanide/Aldehydes are cheap) + High Operational Cost (Safety containment, waste disposal).
-
Enzymatic: High Material Cost (Initial enzyme price) + Low Operational Cost (Ambient temp, water). Note: Enzyme costs drop significantly (from >
50/kg) once a dedicated enzyme is manufactured at scale.
References
-
Asymmetric Strecker Synthesis using Chiral Auxiliaries
- Source: Boesten, W. H. J., et al.
-
Industrial Bioc
- Source: Savile, C. K., et al. "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science, 2010.
-
Transaminase Engineering & Applic
- Source: Kelly, S. A., et al. "Application of ω-Transaminases in the Pharmaceutical Industry." Chemical Reviews, 2018.
-
Comparison of Chemical vs.
- Source: Tufvesson, P., et al. "Process Considerations for the Asymmetric Synthesis of Chiral Amines using Transaminases." Biotechnology and Bioengineering, 2011.
-
C
- Source: Zuend, S. J., et al. "Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Absolute asymmetric Strecker synthesis in a mixed aqueous medium: reliable access to enantioenriched α-aminonitrile - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB03092H [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
Benchmarking Purification Techniques for Enantiopure Compounds: A Comparative Technical Guide
Executive Summary: The "Racemic Switch" Mandate
In modern drug discovery, the "racemic switch"—developing a single enantiomer from a previously racemic drug—is no longer a trend but a regulatory expectation. With the FDA and EMA mandating rigorous characterization of individual enantiomers due to distinct pharmacodynamic and pharmacokinetic profiles (e.g., Thalidomide, Escitalopram), the pressure on purification teams is immense.
This guide benchmarks the four dominant purification methodologies: Preparative HPLC , Supercritical Fluid Chromatography (SFC) , Diastereomeric Salt Crystallization , and Simulated Moving Bed (SMB) . While HPLC has historically been the gold standard, our data and field application trends indicate a decisive shift toward SFC for discovery/pre-clinical phases and SMB/Crystallization for manufacturing.
Comparative Benchmarking: The Landscape
The following analysis synthesizes performance metrics across yield, purity, throughput, and green chemistry principles (Process Mass Intensity - PMI).
Table 1: Technical Comparison of Enantioseparation Modalities
| Feature | Prep HPLC (Normal/Reverse Phase) | Prep SFC (Supercritical Fluid) | Diastereomeric Crystallization | Simulated Moving Bed (SMB) |
| Primary Mechanism | Liquid-Solid Adsorption | Supercritical Fluid Adsorption | Solubility Difference (Thermodynamic) | Continuous Counter-current Adsorption |
| Sweet Spot Scale | mg to 100g | mg to kg | kg to Tonnes | 100g to Tonnes |
| Throughput | Moderate | High (3-5x faster than HPLC) | Low (Batch time: Days) | Very High (Continuous) |
| Solvent Consumption | High (High PMI) | Low (CO₂ is recycled) | Low to Moderate | Low (Recycled in loop) |
| Method Dev Time | Fast (1-2 Days) | Fast (1-2 Days) | Slow (Weeks/Months) | Moderate (Requires isotherms) |
| Cost (OpEx) | High (Solvent disposal) | Low (CO₂ is cheap) | Lowest (at scale) | Low (at scale) |
| Enantiomeric Excess | >99.5% | >99.5% | Variable (often requires recrystallization) | >99.9% |
Analyst Insight: The SFC Advantage
For the target audience of this guide (discovery to pilot scale), SFC is currently the superior choice . It offers the "speed of HPLC" with the "cost structure of gas chromatography." The low viscosity of supercritical CO₂ allows for higher flow rates without the backpressure penalties of HPLC, enabling 3x-5x faster run times. Furthermore, the solvent elimination step is trivial as CO₂ depressurizes into gas, leaving the pure compound behind.
Deep Dive Protocol A: High-Throughput Chiral SFC
The Modern Workhorse for Discovery & Pre-Clinical Scale
Objective: Isolate >5g of enantiopure material with >99% ee.
Phase 1: The "Gradient-to-Isocratic" Screening Workflow
Do not jump straight to isocratic runs. We use a standardized gradient screen to identify the "hit" column quickly.
Reagents:
-
Mobile Phase A: CO₂ (Food grade or higher).
-
Mobile Phase B (Co-solvent): Methanol (MeOH) or Ethanol (EtOH) with 0.1% Isopropylamine (for basic analytes) or 0.1% TFA (for acidic analytes).
-
Columns: The "Golden Four" (Chiralpak AD-H, Chiralcel OD-H, Chiralpak IC, Whelk-O 1).
Step-by-Step Protocol:
-
Sample Prep: Dissolve racemate at 5–10 mg/mL in the co-solvent (MeOH/EtOH). Filter through 0.2 µm PTFE.
-
Why: Particulates shatter back-pressure regulators (BPRs) in SFC systems.
-
-
Gradient Screening: Run a generic gradient 5% to 50% B over 5 minutes on all 4 columns.
-
Metric: Look for Resolution (
) > 1.5.
-
-
Isocratic Optimization: Once a column is selected (e.g., Chiralpak IC), convert the retention time of the gradient peak to an isocratic percentage.
-
Rule of Thumb: If elution is at 20% B in gradient, start isocratic optimization at 15% B.
-
-
Stacking Injections: Calculate the cycle time (
). Configure the autosampler to inject the next sample before the previous one has fully eluted, ensuring the first peak of Injection 2 elutes immediately after the second peak of Injection 1.-
Efficiency: This "stacked injection" doubles throughput.
-
Visualization: SFC Decision Workflow
Figure 1: The SFC workflow prioritizes rapid column screening followed by "stacking" injections to maximize specific productivity (g/hr).
Deep Dive Protocol B: Diastereomeric Salt Crystallization
The Scalable Classic for Manufacturing
Objective: Cost-effective resolution of >1kg material where chromatography is cost-prohibitive.
Mechanism: You react a racemic acid/base with an enantiopure "resolving agent" (counter-ion) to form two diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties (solubility).
Phase 1: The "Dutch Resolution" Screening Approach
Rather than testing one resolving agent at a time, we use a matrix approach.
Reagents:
-
Resolving Agents (Acids): Tartaric acid, Mandelic acid, Camphorsulfonic acid.
-
Resolving Agents (Bases):
-Methylbenzylamine, Cinchonidine. -
Solvents: Ethanol, Isopropanol, Acetone, Water.
Step-by-Step Protocol:
-
Stoichiometry Setup: Prepare 0.1 mmol of racemate in small vials. Add 0.5 equivalents of the resolving agent.
-
Why 0.5 eq? This is "Method of Half-Quantities." It forces the less soluble diastereomer to precipitate while leaving the other enantiomer (and unreacted racemate) in solution.
-
-
Thermal Cycle: Heat the mixture to reflux until dissolved (clear solution), then cool slowly to room temperature (0.1°C/min).
-
Critical Control: Rapid cooling causes oiling out or amorphous precipitation.
-
-
Harvest & Analyze: Filter crystals. Break the salt (acid/base extraction) and check %ee via analytical chiral HPLC.
-
The "Eutectic" Check: If %ee is <90%, recrystallization is needed.
Strategic Decision Matrix
How do you choose? Use this logic flow based on the development stage and material value.
Figure 2: Method selection decision tree. SFC dominates early-stage, while Crystallization and SMB compete at scale based on cost vs. time constraints.
References
-
Review on SFC vs. HPLC: Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry. (2025).[1][3][4][5] Universal Journal of Advances in Pharmaceutical Sciences. Link
-
SFC Green Chemistry: SFC: A Greener Approach to Analytical and Purification Applications.[5][6] Waters Corporation.[7] Link
-
SMB Efficiency: Advantages of Simulated Moving Bed (SMB) Chromatography. SK Pharmteco.[8] Link
-
Crystallization Protocol: Optimizing Diastereomeric Salt Crystallization for Enantiomer Separation. APC Ltd.[1] Link
-
Chiral Column Stability: Chiral HPLC versus chiral SFC: evaluation of long-term stability. National Institutes of Health (PubMed). Link
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Coupling of simulated moving bed chromatography and fractional crystallisation for efficient enantioseparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. approcess.com [approcess.com]
- 5. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. hplc.eu [hplc.eu]
- 8. skpharmteco.com [skpharmteco.com]
Technical Guide: Comparative Efficacy of p-Acetylphenylalanine (pAcF) vs. Azide/Alkyne Non-Proteinogenic Amino Acids
Executive Summary
This guide provides a technical comparison of p-Acetylphenylalanine (pAcF) against its primary non-proteinogenic amino acid (NPAA) competitors, specifically p-Azidophenylalanine (pAzF) and N6-((2-propynyloxy)carbonyl)-L-lysine (AlkK) .
While pAzF and AlkK offer superior reaction kinetics via "Click" chemistry, pAcF remains the gold standard for industrial-scale antibody-drug conjugates (ADCs) and long-term stability applications. This guide details the mechanistic trade-offs between reaction velocity and chemical stability , providing actionable protocols to validate incorporation efficiency and labeling fidelity in your own laboratory.
Mechanistic Grounding: Genetic Code Expansion[1][2][3][4][5]
To understand the efficacy differences, one must first establish the common delivery mechanism. All three UAAs discussed here utilize Orthogonal Translation Systems (OTS) to hijack the amber stop codon (UAG).
The Orthogonal Workflow
The system requires a "lock and key" approach where an evolved aminoacyl-tRNA synthetase (aaRS) charges a specific suppressor tRNA (
Figure 1: The Genetic Code Expansion workflow.[1][2] Success depends on the orthogonality of the aaRS/tRNA pair to the host machinery.[2]
Comparative Efficacy Analysis
The Competitors
-
pAcF (Ketone): Reacts via Oxime Ligation with hydroxylamines.
-
pAzF (Azide): Reacts via SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) or CuAAC (Copper-Catalyzed).[3][4]
-
AlkK (Alkyne): Reacts via CuAAC or IEDDA (Inverse Electron Demand Diels-Alder) with tetrazines.[5][6]
Performance Metrics Table
The following data aggregates kinetic constants (
| Feature | p-Acetylphenylalanine (pAcF) | p-Azidophenylalanine (pAzF) | Alkyne-Lysine (AlkK) |
| Primary Reaction | Oxime Ligation | SPAAC (Copper-free Click) | CuAAC / IEDDA |
| Reaction Rate ( | |||
| Cellular Stability | High (Bio-inert) | Low (Reduces to amine) | High |
| Cytotoxicity | Low | Low to Moderate | Low |
| Catalyst Required? | Yes (Aniline/pH < 6) | No (for SPAAC) | Yes (Cu) or No (Tetrazine) |
| Primary Use Case | ADCs, Long-term tracking | Photocrosslinking, In vitro labeling | Rapid pulse-chase labeling |
Critical Insight: The "Reduction" Problem
As a Senior Scientist, I must highlight a frequent failure mode with pAzF . In the reducing environment of the cytosol (high glutathione) or during purification with DTT/TCEP, the azide group (
pAcF does not suffer from this. The keto group is chemically orthogonal to cellular reducing agents, ensuring that 100% of the incorporated UAA remains reactive for downstream conjugation. This makes pAcF the superior choice for therapeutic manufacturing where homogeneity is non-negotiable [2].
Experimental Protocol: Validation of Incorporation & Labeling
Do not rely on Western Blots alone. They cannot distinguish between truncated protein (failed suppression) and full-length protein with the wrong amino acid (mis-incorporation).
Protocol: Mass Spectrometry-Based Efficacy Assay
Phase 1: Expression
-
Transformation: Cotransform E. coli BL21(DE3) with the target plasmid (Gene-UAG-Tag) and the pEvol-pAcF plasmid (MjTyrRS/tRNA).
-
Induction: Grow to
. Induce with 1mM IPTG and 0.2% L-Arabinose. -
Supplementation: Add 1mM pAcF (dissolved in 0.1M NaOH, then neutralized) to the culture.
-
Control A: No UAA (Expect truncated protein).
-
Control B: Wild-type protein (No UAG).
-
Phase 2: Purification & Conjugation (The Test)
-
Purify: Lyse cells and purify via Ni-NTA affinity chromatography.
-
Conjugation (Oxime Ligation):
-
Buffer: 100mM NaOAc, pH 4.5 (Acidic pH accelerates oxime formation).
-
Reactant: Add 20 equivalents of Hydroxylamine-PEG-Biotin .
-
Incubation: 16 hours at 37°C.
-
-
Catalysis (Optional): Add 100mM p-phenylenediamine to accelerate rate by 10-20x if pH 4.5 is too harsh for your protein [3].
Phase 3: Quantification (Intact Protein MS)
-
Desalt: Use Zeba spin columns to remove excess biotin reagent.
-
Analyze: Inject on ESI-TOF MS.
-
Calculate Efficiency:
Note: For pAzF, avoid DTT in all buffers. Use TCEP only if strictly necessary and keep exposure short, or the azide will degrade.
Decision Logic for UAA Selection
Use this logic flow to determine if pAcF is the correct tool for your specific assay.
Figure 2: Decision matrix for selecting Non-Proteinogenic Amino Acids based on assay constraints.
References
-
Chin, J. W., et al. (2002). An Expanded Eukaryotic Genetic Code.[7][8] Science. [Link]
-
Axup, J. Y., et al. (2012). Synthesis of site-specific antibody-drug conjugates using unnatural amino acids.[9] Proceedings of the National Academy of Sciences. [Link]
-
Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling.[10] Bioconjugate Chemistry. [Link]
-
Lang, K., & Chin, J. W. (2014). Cellular Incorporation of Unnatural Amino Acids and Bioorthogonal Labeling of Proteins.[2][9][10][11][12][13] Chemical Reviews. [Link]
-
Reddington, S. C., et al. (2015). Genetically Encoding Photo-Cross-Linkers to Map Protein–Protein Interactions. Molecular BioSystems. [Link]
Sources
- 1. Use of non‐canonical amino acids in genetic code expansion‐based therapeutics: Effects on mouse gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Use of non-canonical amino acids in genetic code expansion-based therapeutics: Effects on mouse gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Non-proteinogenic amino acids - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Site-specific incorporation of biophysical probes into NF-κB with non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemoselective restoration of para-azido-phenylalanine at multiple sites in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures: (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid
Executive Summary: Immediate Action Plan
Do not dispose of this compound down the drain. (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid is a bioactive pharmaceutical intermediate (often associated with the synthesis of phosphodiesterase 4 inhibitors like Apremilast). As a functionalized amino acid derivative, it possesses zwitterionic properties and potential biological activity that mandate thermal destruction over landfill or wastewater release.
Primary Disposal Path: High-Temperature Incineration (Resource Conservation and Recovery Act [RCRA] permitted facility).
Chemical Characterization & Waste Implications
To dispose of a chemical safely, one must understand its behavior in the waste stream. This molecule is not merely "organic waste"; it is a multi-functional chiral building block.
| Feature | Chemical Component | Waste Management Implication |
| Core Structure | Phenylacetic Acid Backbone | Combustible; requires oxidation for complete destruction. |
| Functional Groups | Primary Amine (-NH₂), Carboxylic Acid (-COOH) | Zwitterionic behavior: Solubility is highly pH-dependent. In acidic waste streams, it forms salts; in basic streams, it forms carboxylates. Risk: Unexpected precipitation if waste streams are mixed without pH control. |
| Stereochemistry | (S)-Enantiomer | High biological specificity. Disposal must ensure racemization and destruction of the chiral center to eliminate bioactivity. |
| Reactive Hazards | Ether linkages (Ethoxy/Methoxy) | Generally stable, but incompatible with strong oxidizers (e.g., concentrated nitric acid) in waste storage containers. |
Safety Assessment (Pre-Disposal)
Before handling waste containers, verify the following safety parameters.
-
Personal Protective Equipment (PPE): Nitrile gloves (0.11 mm minimum thickness), safety glasses with side shields, and a lab coat. Respiratory protection (N95) is recommended if handling the solid powder to prevent inhalation sensitization.
-
Signal Word: WARNING
-
Hazard Statements (GHS):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Step-by-Step Disposal Protocol
A. Solid Waste (Pure Compound or Contaminated Solids)
-
Applicability: Expired raw material, spill cleanup debris, contaminated paper towels/gloves.
-
Protocol:
-
Segregation: Place solid waste in a dedicated "Solid Organic Waste" container. Do not mix with sharps or glass.
-
Container: Use a wide-mouth HDPE (High-Density Polyethylene) jar with a screw-top lid.
-
Labeling: Affix a hazardous waste label. Clearly write the full chemical name. Do not use abbreviations or structural formulas alone.
-
Destruction: Transfer to EHS for incineration .[1]
-
B. Liquid Waste (Reaction Mixtures & Mother Liquors)
-
Applicability: Filtrates, HPLC waste, or dissolved compound.
-
Protocol:
-
Solvent Identification: Determine the primary solvent.
-
Halogenated:[2] (e.g., DCM, Chloroform)
Red Can / Halogenated Stream. -
Non-Halogenated: (e.g., Methanol, Ethyl Acetate)
Clear Can / Non-Halogenated Stream.
-
-
pH Verification (The Self-Validating Step):
-
Why? As a zwitterion, this compound may precipitate if a basic waste stream is suddenly acidified, potentially clogging waste drums.
-
Action: Check the pH of your waste solution. If highly acidic or basic, neutralize to pH 6–8 before adding to a central waste drum to ensure solubility and compatibility.
-
-
No-Drain Rule: Under EPA "Sewering Ban" regulations for pharmaceuticals, zero quantity may be flushed, regardless of water solubility.
-
Waste Stream Decision Logic
The following diagram illustrates the decision-making process for segregating this specific compound.
Figure 1: Decision tree for the segregation of this compound waste streams. Note that aqueous streams are diverted to organic waste for incineration to comply with EPA non-sewering regulations.
Emergency Spill Procedures
In the event of a benchtop spill:
-
Dry Spill (Powder):
-
Do not dry sweep if dust generation is likely.
-
Cover with a wet paper towel to suppress dust.
-
Scoop up the material and the towel.
-
Place in a sealed bag and label as "Hazardous Waste - Debris."
-
Clean the surface with soap and water; collect the rinsate as liquid hazardous waste.
-
-
Wet Spill (Solution):
-
Absorb with an inert material (vermiculite or spill pads).
-
Do not use combustible materials (like sawdust) if the solvent is an oxidizer, though standard paper towels are acceptable for small organic solvent spills.
-
Dispose of absorbent as solid hazardous waste.
-
Regulatory & Compliance Context
This protocol adheres to the following authoritative standards:
-
EPA Subpart P (40 CFR Part 266): Specifically prohibits the sewering of hazardous waste pharmaceuticals. Even if this compound is an intermediate and not a finished dosage form, treating it as a pharmaceutical waste is the prudent "best practice" to avoid environmental contamination [1].
-
RCRA (Resource Conservation and Recovery Act): This compound falls under "Characteristic Waste" (if ignitable/toxic) or "Listed Waste" protocols depending on the solvent mixture. Incineration ensures "Cradle-to-Grave" compliance [2].
References
-
U.S. Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. (Final Rule, 2019).[3] Retrieved from: [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (National Academies Press, 2011). Chapter 8: Management of Waste. Retrieved from: [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories.[4] (29 CFR 1910.1450).[4][5] Retrieved from: [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
